Vanilpyruvic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,11H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQHQTMRZPHIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148407 | |
| Record name | Vanilpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanilpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1081-71-6 | |
| Record name | Vanilpyruvic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1081-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanilpyruvic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1081-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vanilpyruvic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hydroxy-3-methoxyphenylpyruvic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILPYRUVIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS94VB17BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanilpyruvic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Vanilpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Vanilpyruvic acid (VPA), a catecholamine metabolite. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key concepts.
Core Physicochemical Properties
This compound, also known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an organic compound with the chemical formula C10H10O5.[1][2][3] It is classified as a phenylpyruvic acid derivative. In its solid state, it typically appears as a white to off-white crystalline substance.[1][4]
The following table summarizes the key physicochemical properties of this compound. It is important to note that many of these values are predicted through computational models, as extensive experimental data is not widely available.
| Property | Value | Source Type | Reference(s) |
| Identifiers | |||
| IUPAC Name | 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid | - | [1] |
| CAS Number | 1081-71-6 | - | [1][2][4] |
| Molecular Formula | C10H10O5 | - | [1][2][3] |
| Molecular Weight | |||
| Average Molecular Weight | 210.18 g/mol | Experimental | [1][2][3] |
| Monoisotopic Weight | 210.05282343 Da | Computed | [1] |
| Solubility | |||
| Water Solubility | 1.3 g/L | Predicted | |
| DMSO Solubility | ≥ 27 mg/mL (128.46 mM) | Experimental | [5][6] |
| Partition Coefficients | |||
| LogP (Octanol/Water) | 1.36 - 1.44 | Predicted | |
| LogS (Aqueous Solubility) | -2.2 | Predicted | |
| Acidity | |||
| pKa (Strongest Acidic) | 2.73 | Predicted | |
| pKa (Strongest Basic) | -4.9 | Predicted | |
| Structural Properties | |||
| Polar Surface Area | 83.83 Ų | Predicted | |
| Hydrogen Bond Donor Count | 2 | Predicted | |
| Hydrogen Bond Acceptor Count | 5 | Predicted | |
| Rotatable Bond Count | 4 | Predicted | |
| Physical Properties | |||
| Physical Description | Solid | Experimental | [1][2] |
| Boiling Point | Not Available | - | |
| Melting Point | Not Available | - |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not extensively published. However, standard methodologies can be applied.
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.
-
Preparation : Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, DMSO) in a sealed, thermostatted container.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. For poorly soluble compounds, sonication or gentle heating may be applied initially to aid dispersion.[5][6]
-
Phase Separation : Cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.
-
Quantification : Carefully extract an aliquot of the clear, saturated supernatant. Analyze the concentration of this compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation : The solubility is calculated from the measured concentration in the saturated solution.
Spectral data provides crucial information about the chemical structure and purity of a compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectrum is acquired on an NMR spectrometer.[1]
-
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. A sample can be analyzed as a solid (e.g., using KBr pellet) or in a suitable solvent.[1]
-
Mass Spectrometry (MS) : MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aiding in structural identification. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[1]
-
UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by the compound, which is related to its electronic transitions. It is often used for quantitative analysis.
Biological Context and Relationships
This compound is a metabolite involved in catecholamine metabolism.[2][6] Catecholamines, such as dopamine, norepinephrine, and epinephrine, are crucial neurotransmitters and hormones. The metabolic pathway of these compounds is complex, and the presence of metabolites like this compound can be significant. For instance, elevated levels of certain metabolites are associated with inborn metabolic disorders like aromatic L-amino acid decarboxylase deficiency.
The structural identifiers provide a standardized way to reference this compound in chemical databases and literature.
References
- 1. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CAS 1081-71-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | Biochemical reagent | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
Synthesis of Vanilpyruvic Acid from Vanillin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a keto acid of significant interest in biochemical and pharmaceutical research due to its structural relation to biologically active compounds. Its synthesis from the readily available bio-based platform chemical, vanillin, presents an important pathway for the production of this valuable molecule. This technical guide provides an in-depth overview of the primary chemical synthesis route for this compound from vanillin, focusing on the Erlenmeyer-Plöchl reaction. Detailed experimental protocols, based on established chemical principles, are presented, alongside a summary of the key reaction parameters. This document aims to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an organic compound featuring a phenylpyruvic acid core substituted with hydroxyl and methoxy groups, inheriting its aromatic structure from vanillin. This structure imparts potential biological activities, making it a target for investigation in various therapeutic areas. The synthesis of this compound from vanillin, a major component of natural vanilla extract and a byproduct of the paper industry, offers a sustainable and economically viable route to this important keto acid.
The most historically referenced method for this transformation is a two-step process based on the Erlenmeyer-Plöchl synthesis. This reaction first involves the condensation of an aldehyde (vanillin) with an N-acylglycine (such as hippuric acid or N-acetylglycine) to form an intermediate known as an azlactone. Subsequent hydrolysis of this azlactone yields the desired α-keto acid.
Chemical Synthesis Pathway: The Erlenmeyer-Plöchl Reaction
The synthesis of this compound from vanillin via the Erlenmeyer-Plöchl reaction proceeds in two main stages:
-
Azlactone Formation: Vanillin is condensed with an N-acylglycine, typically hippuric acid or N-acetylglycine, in the presence of a dehydrating agent like acetic anhydride and a base catalyst, usually sodium acetate. This reaction forms the corresponding azlactone, specifically 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (when using hippuric acid and accounting for the acetylation of the phenolic hydroxyl group of vanillin by acetic anhydride).
-
Hydrolysis to this compound: The azlactone intermediate is then subjected to hydrolysis under relatively harsh conditions to yield this compound. This step cleaves both the ester and the amide bonds within the azlactone ring structure.
The overall logical workflow of this synthesis is depicted below.
Experimental Protocols
The following protocols are based on the general procedures for the Erlenmeyer-Plöchl synthesis and subsequent hydrolysis, adapted for the specific reactants.
Step 1: Synthesis of 4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone Intermediate)
Materials:
-
Vanillin
-
Hippuric acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Ethanol
Procedure:
-
A mixture of vanillin, hippuric acid, and anhydrous sodium acetate in a molar ratio of approximately 1:1.2:1 is prepared in a round-bottom flask.
-
Acetic anhydride, in a molar excess (e.g., 2-3 equivalents relative to vanillin), is added to the flask.
-
The reaction mixture is heated, typically in a water bath or oil bath at around 100°C, with stirring for a period of 1 to 2 hours.
-
After heating, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath.
-
Cold ethanol is added to the cooled mixture to precipitate the azlactone product.
-
The precipitate is collected by vacuum filtration, washed with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.
-
The crude azlactone can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Hydrolysis of the Azlactone Intermediate to this compound
Materials:
-
4-(4-acetoxy-3-methoxybenzylidene)-2-phenyloxazol-5(4H)-one
-
Sodium hydroxide (NaOH) solution (e.g., 3 N)
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
The synthesized azlactone is suspended in an aqueous solution of sodium hydroxide (e.g., 3 N).
-
The mixture is heated under reflux for several hours. The progress of the hydrolysis can be monitored by thin-layer chromatography. This "drastic treatment" is necessary to cleave both the ester and amide functionalities.
-
After the hydrolysis is complete, the reaction mixture is cooled to room temperature.
-
The cooled solution is acidified with hydrochloric acid to a pH of approximately 1-2. This will protonate the carboxylate and phenolic hydroxyl groups, causing the this compound to precipitate.
-
The aqueous mixture is then extracted with an organic solvent like diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization.
The signaling pathway for this two-step chemical transformation is illustrated in the diagram below.
Quantitative Data and Reaction Parameters
Quantitative data for the specific synthesis of this compound from vanillin is not extensively reported in the literature. However, based on the general yields of Erlenmeyer-Plöchl reactions and subsequent hydrolyses, the following table summarizes the expected parameters and potential yields. It is important to note that these values are estimates and would require experimental optimization.
| Parameter | Step 1: Azlactone Formation | Step 2: Hydrolysis | Overall (Estimated) |
| Reactant Molar Ratios | Vanillin:Hippuric Acid:NaOAc (approx. 1:1.2:1) | - | - |
| Key Reagents | Acetic Anhydride | 3 N NaOH, HCl | - |
| Temperature | ~100 °C | Reflux | - |
| Reaction Time | 1-2 hours | Several hours | - |
| Typical Yield | Moderate to High (60-90%) | Moderate to High (50-80%) | 30-72% |
Alternative Condensation Partners
While hippuric acid is commonly cited, other N-acylglycines or related compounds can also be used in the first step of the synthesis.
-
N-Acetylglycine: Can be used in place of hippuric acid, which may be more economical. The general reaction principle remains the same.
-
Hydantoin and 2-Thiohydantoin: These five-membered heterocyclic compounds can also condense with aldehydes like vanillin. Subsequent hydrolysis of the condensation product would be required to yield the α-keto acid. The conditions for this hydrolysis may differ from those for the azlactone.
Conclusion
The synthesis of this compound from vanillin is a feasible process, primarily achieved through the Erlenmeyer-Plöchl reaction followed by hydrolysis. This technical guide outlines the fundamental principles and provides a framework for the experimental execution of this synthesis. While specific quantitative data for this exact transformation is scarce in publicly available literature, the provided protocols, based on well-established analogous reactions, offer a solid starting point for researchers. Further optimization of reaction conditions, particularly for the hydrolysis step, would be crucial to maximize the yield and purity of the final product. The use of vanillin as a renewable starting material makes this synthetic route attractive for the sustainable production of this compound for applications in the pharmaceutical and life sciences sectors.
Vanilpyruvic Acid: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanilpyruvic acid, a keto acid structurally related to vanillin, is a molecule of interest due to its potential role as a biosynthetic precursor and its presence as a metabolite in biological systems. While its direct isolation from natural sources is not extensively documented, its structural similarity to key compounds in the phenylpropanoid pathway suggests its presence in plants known for producing vanillin and related phenolics. This technical guide provides a comprehensive overview of the probable natural sources of this compound, a plausible biosynthetic pathway, and detailed, adaptable protocols for its extraction, isolation, and quantification from plant matrices. The methodologies presented are based on established analytical techniques for related compounds, offering a robust framework for researchers entering this area of study.
Natural Sources and Biosynthesis
Direct evidence for the widespread natural occurrence and concentration of this compound in specific plant species is currently limited in scientific literature. However, based on its chemical structure and relationship to other well-characterized phenylpropanoids, its presence can be inferred in plants that synthesize vanillin and its precursors.
1.1. Probable Natural Sources
The most probable natural source of this compound is the cured bean of the vanilla orchid, Vanilla planifolia . This plant is rich in vanillin, vanillic acid, and other related phenolic compounds, all of which are biosynthetically linked. Other potential, though unconfirmed, sources could include plants that produce significant amounts of ferulic acid, a likely precursor.
1.2. Hypothetical Biosynthetic Pathway
This compound is likely synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The proposed pathway, originating from the amino acid L-phenylalanine, is outlined below.
This pathway illustrates the conversion of L-phenylalanine through a series of enzymatic steps to ferulic acid, a key intermediate. It is hypothesized that this compound may be formed from ferulic acid through a side reaction or an alternative enzymatic conversion.
Isolation and Purification from Plant Material
The following is a generalized protocol for the extraction and isolation of this compound from a plant matrix such as cured vanilla beans. This protocol is adaptable and may require optimization depending on the specific plant material.
2.1. Experimental Protocol: Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Sample Preparation:
-
Cryogenically grind cured vanilla beans to a fine powder using a mortar and pestle with liquid nitrogen.
-
Lyophilize the powder to remove residual water.
-
-
Solvent Extraction:
-
Suspend the dried powder in 80% methanol (v/v) at a ratio of 1:10 (w/v).
-
Sonicate the suspension for 30 minutes in an ultrasonic bath.
-
Macerate for 24 hours at 4°C with constant agitation.
-
Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more, pooling the supernatants.
-
Filter the pooled supernatant through a 0.45 µm PTFE filter.
-
-
Solvent Evaporation:
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.
-
-
Solid-Phase Extraction (SPE) for Fractionation:
-
Condition a C18 SPE cartridge by sequentially passing methanol and then deionized water.
-
Load the aqueous extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove highly polar impurities.
-
Elute the fraction containing phenolic acids with a step gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze each for the presence of this compound using HPLC-UV or LC-MS.
-
-
Further Purification (Preparative HPLC):
-
Pool the fractions containing this compound.
-
Concentrate the pooled fractions under vacuum.
-
Perform preparative High-Performance Liquid Chromatography (HPLC) on the concentrated fraction using a C18 column and a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to isolate pure this compound.
-
Quantitative Analysis
Accurate quantification of this compound in plant extracts requires a sensitive and selective analytical method. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the recommended technique.
3.1. Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation and Extraction:
-
Prepare the plant extract as described in the isolation protocol (steps 1 and 2).
-
For quantitative analysis, a smaller sample size can be used.
-
After filtration, the extract can be diluted with the initial mobile phase conditions for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically suitable for phenolic acids.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for this compound (precursor ion -> product ion) need to be determined by infusing a standard solution.
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound in a matrix-matched solution to account for matrix effects.
-
Spike a known amount of a suitable internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in the sample) into both the standards and the samples before extraction to correct for extraction losses and instrumental variability.
-
Calculate the concentration of this compound in the original plant material based on the calibration curve.
-
Quantitative Data Summary
As of the writing of this guide, there is a notable lack of published quantitative data for this compound in natural plant sources. The table below outlines the key parameters that would be determined using the proposed analytical methodology.
| Parameter | Description | Proposed Analytical Method |
| Concentration in Plant Material | The amount of this compound per unit of dry weight of the plant material (e.g., in µg/g). | LC-MS/MS |
| Extraction Efficiency | The percentage of this compound recovered from the plant matrix during the extraction process. | Determined by comparing the amount in the extract to a spiked sample. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the analytical instrument. | Calculated from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantitatively determined with acceptable precision and accuracy. | Determined based on signal-to-noise ratio or the standard deviation of the response. |
Conclusion
While this compound remains a relatively understudied compound in the context of its natural occurrence in plants, its biosynthetic relationship with key flavor and aroma compounds of vanilla suggests that it is a viable target for isolation and characterization. The protocols and pathways detailed in this guide provide a robust starting point for researchers to explore the presence of this compound in Vanilla planifolia and other potential plant sources. The application of modern analytical techniques, particularly LC-MS/MS, will be crucial in elucidating its natural distribution and concentration, paving the way for further research into its biological activities and potential applications.
Spectroscopic Profile of Vanilpyruvic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and a human urinary metabolite.[1] Its presence has been linked to the inborn metabolic disorder aromatic L-amino acid decarboxylase deficiency. Despite its clinical relevance, a comprehensive public repository of its experimental spectroscopic data is notably scarce. This guide aims to provide an in-depth technical overview of the expected spectroscopic characteristics of this compound, based on predicted data and analysis of structurally related compounds. This information is crucial for researchers involved in its synthesis, identification, and characterization in biological matrices.
Chemical Structure
IUPAC Name: 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid[1]
Molecular Formula: C₁₀H₁₀O₅
Molecular Weight: 210.18 g/mol [1]
Structure:
Mass Spectrometry Data
While experimental mass spectra for this compound are not widely available, predicted data provides valuable insights for its identification.
| Mass Spectrometry Data (Predicted) | |
| Monoisotopic Mass | 210.05282343 Da |
| Predicted GC-MS Spectrum (2 TMS) | splash10-00ri-9432000000-3d55712bbfe9bdc7e323 |
| Predicted LC-MS/MS Spectrum (10V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |
| Predicted LC-MS/MS Spectrum (20V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |
| Predicted LC-MS/MS Spectrum (40V, Positive) | splash10-029f-0930000000-79860b8c616f4618d363 |
| InChIKey | YGQHQTMRZPHIBB-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Ar-H (on C2) | ~7.0 | d | |
| Ar-H (on C5) | ~6.8 | d | |
| Ar-H (on C6) | ~6.9 | dd | |
| -CH₂- | ~4.0 | s | |
| -OCH₃ | ~3.9 | s | |
| -OH (phenolic) | ~5.8 | s (broad) | Exchangeable with D₂O |
| -COOH | ~9-10 | s (broad) | Exchangeable with D₂O |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O (keto) | ~195 | |
| C=O (carboxyl) | ~170 | |
| C1 | ~125 | |
| C2 | ~115 | |
| C3 | ~148 | |
| C4 | ~145 | |
| C5 | ~116 | |
| C6 | ~123 | |
| -CH₂- | ~40 | |
| -OCH₃ | ~56 |
Infrared (IR) Spectroscopy
Experimental IR spectra of this compound are not readily found. The expected characteristic absorption bands can be inferred from the functional groups present in the molecule and by comparison with related compounds like vanillic acid.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| O-H (phenolic) | 3500-3300 | Stretching (broad) |
| O-H (carboxylic acid) | 3300-2500 | Stretching (very broad) |
| C-H (aromatic) | 3100-3000 | Stretching |
| C-H (aliphatic) | 3000-2850 | Stretching |
| C=O (keto) | 1720-1700 | Stretching |
| C=O (carboxylic acid) | 1710-1680 | Stretching |
| C=C (aromatic) | 1600-1450 | Stretching |
| C-O (ether) | 1275-1200 (asym), 1075-1020 (sym) | Stretching |
| O-H (bend) | 1440-1395 | Bending |
| C-O (carboxylic acid) | 1320-1210 | Stretching |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Process the data with appropriate phasing and baseline correction.
-
-
2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of proton and carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of finely ground this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Instrumentation:
-
For Electrospray Ionization (ESI-MS): Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatograph (LC-MS) for separation prior to analysis.
-
For Gas Chromatography-Mass Spectrometry (GC-MS): The sample may require derivatization (e.g., silylation) to increase its volatility.
-
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source or inject it into an LC system. Acquire mass spectra in both positive and negative ion modes over a suitable mass range (e.g., m/z 50-500).
-
GC-MS: Inject the derivatized sample into the GC. The separated components will be introduced into the mass spectrometer for ionization (typically by electron impact, EI) and analysis.
-
Tandem MS (MS/MS): For structural elucidation, perform fragmentation analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain a product ion spectrum.
-
Logical and Metabolic Workflows
Caption: A logical workflow for the spectroscopic analysis and structure confirmation of a compound like this compound.
Caption: The metabolic context of this compound in relation to Aromatic L-Amino Acid Decarboxylase (AADC) deficiency.
References
An In-depth Technical Guide to the Chemical Reactivity and Functional Groups of Vanilpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanilpyruvic acid (VPA), a key intermediate in the metabolism of catecholamines, presents a multifaceted chemical profile owing to its unique combination of functional groups. This technical guide provides a comprehensive analysis of the chemical reactivity and functional group characteristics of this compound. It delves into the interplay of its α-keto acid, phenolic hydroxyl, and methoxy moieties, which collectively govern its stability, reactivity, and potential for chemical modifications. This document summarizes key spectroscopic data, explores characteristic reactions with detailed experimental insights, and situates its reactivity within its biological context. The information presented herein is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and metabolic studies, facilitating further exploration of this compound as a biomarker and a synthetic precursor.
Chemical Structure and Functional Groups
This compound, systematically named 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is an aromatic α-keto acid.[1] Its molecular structure is characterized by three primary functional groups which dictate its chemical behavior:
-
α-Keto Acid Moiety: The presence of a carboxylic acid group adjacent to a ketone is the most reactive feature of the molecule. This arrangement is responsible for keto-enol tautomerism and susceptibility to decarboxylation, oxidation, and reduction reactions.
-
Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring imparts acidic properties and is a site for etherification, esterification, and oxidation reactions. Its position ortho to the methoxy group influences the electronic properties of the aromatic ring.
-
Methoxy Group: The methoxy group is a relatively stable ether linkage. As an electron-donating group, it influences the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it.
The interplay of these groups on the guaiacol (2-methoxyphenyl) core structure results in a molecule with a unique reactivity profile.
Spectroscopic and Physicochemical Properties
The structural features of this compound give rise to a distinct spectroscopic signature. While detailed spectral assignments for this compound are not extensively published, data from public repositories and analysis of its structural analogues provide valuable insights.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Appearance | Solid | PubChem |
| ¹³C NMR Spectroscopy | Data available | PubChem |
| GC-MS | Major fragments observed at m/z 137, 164, 210. | [1] |
| IR Spectroscopy | Vapor phase IR spectrum available. | [1] |
Note: Detailed, interpreted spectroscopic data for this compound is limited in publicly accessible literature. The information provided is based on available database entries.
Chemical Reactivity and Characteristic Reactions
The reactivity of this compound is a composite of the individual reactivities of its functional groups, which can also influence one another.
Reactions of the α-Keto Acid Moiety
The α-keto acid functionality is the most dynamic center for chemical transformations.
Similar to other α-keto acids, this compound can exist in equilibrium with its enol tautomer. This equilibrium is solvent-dependent. In aqueous solutions, the keto form is generally favored, while in many aprotic organic solvents, the enol form can predominate. This tautomerism is crucial as the enol form is a key intermediate in certain reactions, such as enolate formation and α-halogenation.
Diagram: Keto-Enol Tautomerism of this compound
Caption: Equilibrium between the keto and enol forms of this compound.
α-keto acids are susceptible to decarboxylation, particularly upon heating. The presence of the β-carbonyl group facilitates the loss of carbon dioxide. This reaction can be promoted under acidic or basic conditions, or thermally. For instance, heating α-keto acids can lead to the formation of an aldehyde.
Experimental Insight: Decarboxylation of α-Keto Acids
-
Conditions: Heating the sodium salt of a carboxylic acid with soda lime (a mixture of NaOH and CaO) is a classic method for decarboxylation. For α-keto acids, milder conditions, such as heating in a suitable solvent, may suffice. The presence of a strong electron-withdrawing group on the α-carbon can facilitate decarboxylation upon heating.
-
Expected Product: Thermal decarboxylation of this compound would be expected to yield vanillin aldehyde (4-hydroxy-3-methoxybenzaldehyde).
The ketone and carboxylic acid functionalities can be reduced.
-
Reduction to Vanillactic Acid: The carbonyl group of the α-keto acid moiety can be selectively reduced to a hydroxyl group to form vanillactic acid (3-(4-hydroxy-3-methoxyphenyl)-2-hydroxypropanoic acid). This is a key metabolic transformation. In a laboratory setting, this can be achieved using selective reducing agents like sodium borohydride (NaBH₄).
-
Reduction to Amino Acid: Reductive amination of the α-keto acid can yield the corresponding amino acid, 3-methoxy-4-hydroxyphenylalanine.
Experimental Protocol: General Procedure for the Reduction of an α-Keto Acid to an α-Hydroxy Acid
-
Dissolution: Dissolve the α-keto acid (1 equivalent) in a suitable solvent, such as methanol or a mixture of methanol and water.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1-2 equivalents) portion-wise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period (e.g., 1-3 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The α-keto acid can undergo oxidative decarboxylation. Strong oxidizing agents can cleave the bond between the carbonyl carbons, leading to the formation of vanillic acid.
Reactions of the Phenolic Hydroxyl and Methoxy Groups
The guaiacol moiety also participates in characteristic reactions.
-
Etherification and Esterification: The phenolic hydroxyl group can be readily converted to an ether or an ester under appropriate conditions (e.g., Williamson ether synthesis or reaction with an acyl chloride/anhydride in the presence of a base).
-
Electrophilic Aromatic Substitution: The aromatic ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methoxy groups. The primary sites for substitution are the positions ortho and para to the strongly activating hydroxyl group.
Role in Biological Pathways
This compound is a metabolite in the catabolism of catecholamines, such as dopamine. In this pathway, dopamine is metabolized to 3-methoxytyramine, which is then oxidatively deaminated to form homovanillic acid (HVA). This compound is an intermediate in an alternative pathway. It can be subsequently reduced to vanillactic acid.
Diagram: Simplified Dopamine Metabolism Involving this compound
Caption: A simplified metabolic pathway showing the formation and fate of this compound.
Conclusion
This compound is a molecule of significant interest due to its presence in biological systems and its versatile chemical nature. The α-keto acid moiety confers a high degree of reactivity, allowing for transformations such as decarboxylation, reduction, and oxidation. The phenolic and methoxy groups on the aromatic ring further modulate its properties and provide additional sites for chemical modification. A thorough understanding of the interplay of these functional groups is essential for researchers aiming to synthesize derivatives of this compound for drug development, utilize it as a biomarker for metabolic disorders, or explore its role in biochemical pathways. Further research is warranted to fully elucidate detailed reaction mechanisms, kinetics, and to expand the library of its derivatives for pharmacological screening.
References
Vanilpyruvic Acid: A Historical and Technical Overview for Researchers
An in-depth guide for researchers, scientists, and drug development professionals on the discovery, historical research, and experimental analysis of vanilpyruvic acid.
Introduction
This compound (VPA), chemically known as 3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid, is a keto acid that has garnered scientific interest primarily due to its association with inborn errors of metabolism. Though not as widely known as other keto acids, its presence and concentration in biological fluids serve as a crucial biomarker for specific metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. This technical guide provides a comprehensive overview of the historical context of this compound's discovery, the evolution of its analytical detection, and detailed experimental protocols relevant to its study.
Historical Perspective and Discovery
While a singular, definitive "discovery" paper for the initial synthesis of this compound is not readily apparent in historical literature, its identification and the subsequent research are intrinsically linked to the study of metabolic pathways and the development of analytical techniques for detecting phenolic and keto acids in biological samples.
The early 20th century saw the development of key colorimetric reagents that laid the groundwork for the detection of compounds like this compound. The Folin-Denis reagent , introduced by Otto Folin and Willey Glover Denis in 1912, was a phosphotungstic-phosphomolybdic acid reagent used for the estimation of phenols[1]. This was later modified into the Folin-Ciocalteu reagent , which became a staple in biochemical analysis for total phenols[2][3][4][5][6][7][8]. Another significant development was the Gibbs reagent (2,6-dichloroquinone-4-chloroimide), described by H. D. Gibbs in 1927, which reacts with phenols to produce a characteristic indophenol color, allowing for their detection[9][10][11][12][13]. These early methods, while not specific for this compound, were crucial for the broader analysis of phenolic compounds in urine and other biological fluids.
The advent of paper chromatography in the mid-20th century provided a more sophisticated method for separating and identifying individual phenolic acids in urine, advancing the study of metabolic products[14][15][16][17].
This compound's clinical significance came into sharp focus with the characterization of Aromatic L-amino acid decarboxylase (AADC) deficiency , a rare genetic disorder affecting neurotransmitter synthesis. Studies of patients with AADC deficiency revealed elevated levels of this compound and related metabolites in their urine[18][19][20]. This discovery established this compound as a key biomarker for this debilitating disease.
Physicochemical Properties and Synthesis
This compound is a solid at room temperature and possesses the characteristic functional groups of a phenol, a ketone, and a carboxylic acid. Its molecular formula is C₁₀H₁₀O₅, and its molecular weight is 210.19 g/mol [21].
While the original synthesis protocol is not available, a modern approach to synthesizing 3-aryl-2-hydroxy propanoic acid derivatives, which are structurally related to this compound, involves the regioselective ring-opening of an epoxide with a Grignard reagent[22]. A plausible synthetic route for this compound could be adapted from established methods for preparing phenylpyruvic acid.
Experimental Protocols
Historical Colorimetric Methods for Phenolic Acid Detection
These methods, while lacking specificity for this compound, represent the foundational techniques for the analysis of phenolic compounds.
1. Folin-Ciocalteu Method for Total Phenols
-
Principle: The Folin-Ciocalteu reagent contains a mixture of phosphomolybdate and phosphotungstate. In an alkaline environment, phenolic compounds reduce this reagent, resulting in a blue-colored complex that can be quantified spectrophotometrically[2][3][23][5][6][7][8].
-
Reagents:
-
Folin-Ciocalteu reagent
-
Sodium carbonate solution (e.g., 7.5% w/v)
-
Gallic acid standard solutions (for calibration)
-
-
Procedure:
-
To a sample solution (e.g., 1 mL of diluted urine extract), add 5 mL of a diluted Folin-Ciocalteu reagent (e.g., 1:10 with distilled water).
-
Mix well and allow the reaction to proceed for 3-8 minutes.
-
Add 4 mL of the sodium carbonate solution to make the mixture alkaline.
-
Incubate at room temperature for a set time (e.g., 1-2 hours).
-
Measure the absorbance at a specific wavelength (e.g., 740-765 nm) using a spectrophotometer.
-
Quantify the total phenolic content by comparing the absorbance to a calibration curve prepared with a known standard like gallic acid[5].
-
2. Gibbs Method for Phenol Detection
-
Principle: The Gibbs reagent (2,6-dichloroquinone-4-chloroimide) reacts with phenols, particularly those with an unsubstituted para-position, in an alkaline solution to form a blue indophenol dye[9][10][11][12][13].
-
Reagents:
-
Gibbs reagent solution (freshly prepared)
-
Alkaline buffer solution (e.g., borate buffer, pH ~9-10)
-
-
Procedure:
-
To the sample solution containing the phenolic compound, add the alkaline buffer to adjust the pH.
-
Add a small amount of the Gibbs reagent solution.
-
The development of a blue color indicates the presence of a phenol. The intensity of the color is proportional to the concentration of the phenol.
-
Modern Chromatographic Analysis of this compound
Modern analysis of this compound and other urinary organic acids typically employs gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Urine Sample Preparation and Analysis by GC-MS for Organic Acids (including this compound)
-
Principle: Organic acids are extracted from urine, derivatized to make them volatile, and then separated and identified based on their mass spectra and retention times using GC-MS.
-
Protocol Outline:
-
Sample Collection: Collect a urine sample.
-
Extraction: Acidify the urine sample and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Derivatization: Evaporate the organic solvent and derivatize the dried residue to convert the organic acids into volatile esters (e.g., using trimethylsilylation).
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The compounds are separated on a capillary column and detected by the mass spectrometer. Identification of this compound is confirmed by its characteristic mass spectrum and retention time compared to a standard.
-
Quantitative Data
The following table summarizes quantitative data for vanillactic acid (VLA), a precursor to this compound, and vanillylmandelic acid (VMA), a related catecholamine metabolite, in urine from AADC deficient patients and non-AADC controls. This data highlights the significant metabolic disturbance in AADC deficiency.
| Metabolite | Group | Mean Concentration (mmol/mol creatinine) | Standard Deviation | Range |
| Vanillactic Acid (VLA) | Non-AADC Controls (n=10,095) | 0.3 | 1.18 | 0-57.79 |
| AADC Deficient Patients (n=14) | 10.24 | 11.58 | 0.37-33.06 | |
| Vanillylmandelic Acid (VMA) | Non-AADC Controls (n=10,095) | 5.59 | 3.87 | 0.04-60.62 |
| AADC Deficient Patients (n=14) | 0.45 | 0.29 | 0.11-1.27 | |
| VLA/VMA Ratio | Non-AADC Controls | 0.07 | 0.37 | 0.0-23.24 |
| AADC Deficient Patients | 23.16 | 22.83 | 0.97-74.1 |
Data from Opladen, T., et al. (2020).[24]
Signaling and Metabolic Pathways
This compound is a metabolite in the catecholamine pathway. In AADC deficiency, the enzyme Aromatic L-amino acid decarboxylase is deficient, leading to a blockage in the conversion of L-DOPA to dopamine and 5-HTP to serotonin. This results in the accumulation of upstream metabolites and their alternative breakdown products, including this compound.
Conclusion
This compound, while perhaps not a widely known compound, plays a critical role as a biomarker in the diagnosis of AADC deficiency. Its history is intertwined with the development of analytical chemistry techniques for the detection of phenolic and keto acids. While early colorimetric methods provided the first means to assess such compounds in biological fluids, modern chromatographic techniques like GC-MS and LC-MS offer the specificity and sensitivity required for accurate clinical diagnosis and research. The study of this compound and its metabolic context continues to be of high importance for understanding the pathophysiology of certain inborn errors of metabolism and for the development of diagnostic and therapeutic strategies.
References
- 1. Folin, O. and Denis, W. (1912) On Phosphotungstic-Phosphomolybdic Compounds as Color Reagents. Journal of Biological Chemistry, 12, 239-243. - References - Scientific Research Publishing [scirp.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Folin–Ciocalteu reagent - Wikipedia [en.wikipedia.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. El método de Denis-Folin [taninos.tripod.com]
- 6. itwreagents.com [itwreagents.com]
- 7. piochemstore.com [piochemstore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Colour reaction of phenols with the gibbs reagent. The reaction mechanism and decomposition and stabilisation of the reagent | Semantic Scholar [semanticscholar.org]
- 13. Gibbs Reagent [drugfuture.com]
- 14. The identification and determination of some phenolic acids in urine using two-dimensional paper chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The phenolic acids of human urine; paper chromatography of phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Techniques for the paper chromatography of urinary phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Evaluation of urinary phenolic steroids by paper chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Clinical Features in Aromatic L-Amino Acid Decarboxylase (AADC) Deficiency: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nvkc.nl [nvkc.nl]
- 20. Aromatic l-aminoacid decarboxylase deficiency: unusual neonatal presentation and additional findings in organic acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaffiliates.com [pharmaffiliates.com]
- 22. US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents [patents.google.com]
- 23. The Chemistry Behind the Folin–Ciocalteu Method for the Estimation of (Poly)phenol Content in Food: Total Phenolic Intake in a Mediterranean Dietary Pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Vanilpyruvic Acid: A Technical Guide to Commercial Suppliers and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid (VPA), a phenolic ketone, is a metabolite of interest in various biomedical research fields, including studies on phenylketonuria and oxidative stress. As a crucial reagent, the purity of commercially available this compound is paramount for the accuracy and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers, their stated purities, and detailed methodologies for the independent verification of purity using modern analytical techniques.
Commercial Suppliers and Stated Purity
The availability and purity of this compound can vary among suppliers. Researchers should carefully consider the stated purity and the analytical methods used for its determination. Below is a summary of some commercial suppliers and their typically offered purities.
| Supplier | Stated Purity | Analytical Method(s) Cited |
| Sigma-Aldrich | ≥95% | Not specified on general product pages |
| GlpBio | >98.00% | HPLC, NMR, Ms |
| MedChemExpress | Not specified | Not specified |
| TargetMol | >98% | HPLC, NMR, LC-MS |
Note: This table is not exhaustive and researchers are encouraged to contact suppliers directly for the most up-to-date product specifications and certificates of analysis.
Experimental Protocols for Purity Determination
Independent verification of the purity of this compound is a critical step in ensuring the quality of experimental data. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally unstable compounds like this compound.
Methodology:
-
Instrumentation: A standard HPLC or UHPLC system equipped with a UV detector is suitable.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-35 min: Return to initial conditions (95% A, 5% B)
-
35-40 min: Equilibration
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detection at 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in the mobile phase (initial conditions). Dilute as necessary to fall within the linear range of the detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and can be used to assess the purity of a compound by identifying and quantifying impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The presence of unexpected signals may indicate impurities. Integration of the impurity signals relative to the main compound signals can provide a semi-quantitative measure of purity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This can help in confirming the structure and identifying carbon-containing impurities.
-
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for identifying and quantifying impurities.
Methodology:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is ideal.
-
Chromatography: Utilize the HPLC conditions described above. The use of formic acid in the mobile phase makes it compatible with electrospray ionization (ESI).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically suitable for acidic compounds like this compound.
-
Mass Analysis:
-
Acquire full scan mass spectra to detect the [M-H]⁻ ion of this compound (expected m/z ~209.04) and any potential impurities.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ions and aid in the structural identification of impurities.
-
Visualizations
Workflow for Purity Assessment of Commercial this compound
Methodological & Application
Application Note & Protocol: Preparation of Vanilpyruvic Acid Standards for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid is a key metabolite in the catecholamine pathway and serves as a precursor to vanillactic acid.[1][2] Accurate quantification of this compound is crucial in various research areas, including the study of metabolic disorders and neurological diseases.[3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the precise determination of this compound concentrations in biological and pharmaceutical samples. The preparation of accurate and stable standard solutions is a critical prerequisite for the development of reliable and reproducible HPLC methods.
This document provides a detailed protocol for the preparation of this compound standard solutions for use in HPLC analysis. It includes information on solvent selection, stability, storage conditions, and a representative HPLC method for analysis.
Materials and Reagents
-
This compound (analytical standard grade)
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, LC-MS grade
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Autosampler vials
-
Ultrasonic bath
-
Vortex mixer
Standard Preparation Protocol
Stock Solution Preparation (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound standard powder using an analytical balance.
-
Transfer the weighed powder into a 10 mL Class A volumetric flask.
-
Add approximately 7 mL of DMSO to the volumetric flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Once dissolved, allow the solution to return to room temperature.
-
Make up the volume to the 10 mL mark with DMSO.
-
Cap the flask and invert it several times to ensure homogeneity. This is the Stock Solution (1 mg/mL) .
Intermediate and Working Standard Preparation
Prepare a series of working standard solutions by serially diluting the stock solution with a suitable diluent. The diluent should be compatible with the HPLC mobile phase; a mixture of mobile phase A and B (e.g., 50:50 v/v) is often a good choice.
Table 1: Preparation of Working Standard Solutions
| Standard Level | Concentration (µg/mL) | Volume of Stock/Intermediate Solution | Final Volume (mL) | Diluent |
| Intermediate | 100 | 1 mL of 1 mg/mL Stock | 10 | Mobile Phase |
| Working Std 1 | 1 | 100 µL of Intermediate | 10 | Mobile Phase |
| Working Std 2 | 5 | 500 µL of Intermediate | 10 | Mobile Phase |
| Working Std 3 | 10 | 1 mL of Intermediate | 10 | Mobile Phase |
| Working Std 4 | 25 | 2.5 mL of Intermediate | 10 | Mobile Phase |
| Working Std 5 | 50 | 5 mL of Intermediate | 10 | Mobile Phase |
| Working Std 6 | 100 | 10 mL of Intermediate | 10 | Mobile Phase |
Note: The concentration range should be adjusted based on the expected concentration of the analyte in the samples and the sensitivity of the instrument.
Stability and Storage of Standard Solutions
Proper storage of standard solutions is crucial to maintain their integrity and ensure accurate results.
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Stability | Recommendations |
| Solid Powder | -20°C | Up to 3 years[2][4] | Store in a desiccator. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Aliquot into smaller volumes. |
| Working Standards | 2-8°C | Prepare fresh daily | For optimal results, prepare from the stock solution on the day of analysis. |
HPLC Analysis Protocol (Representative Method)
This section provides a starting point for the HPLC analysis of this compound. Method optimization and validation are essential for specific applications. The following conditions are based on methods for structurally similar compounds like phenylpyruvic acid.[5][6]
Table 3: Representative HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 5% B; 2-10 min: 5% to 95% B; 10-12 min: 95% B; 12-12.1 min: 95% to 5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (based on the chromophore and similarity to phenylpyruvic acid which has a λmax of 289 nm[7]) |
Visualized Workflow and Pathways
Experimental Workflow for Standard Preparation
The following diagram illustrates the key steps in the preparation of this compound standards for HPLC analysis.
Caption: Workflow for this compound Standard Preparation and HPLC Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound standards for HPLC analysis. Adherence to these guidelines for solvent selection, preparation of stock and working solutions, and proper storage will contribute to the generation of accurate, reliable, and reproducible analytical data. The provided HPLC method serves as a solid starting point for method development and validation in your specific research context.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound | Biochemical reagent | TargetMol [targetmol.com]
- 3. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. Separation of Phenylpyruvic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Quantitative Analysis of Vanilpyruvic Acid in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid (VPA) is a keto acid that can be found in urine and is a metabolite of L-DOPA. Its quantitative analysis in urine is of significant interest in clinical and research settings, particularly in the study of certain metabolic disorders. Elevated levels of this compound and other related metabolites can be indicative of specific enzymatic defects. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human urine samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of Phenylalanine and Formation of this compound
This compound is formed as a downstream metabolite in the phenylalanine metabolic pathway. A simplified representation of this pathway, highlighting the formation of related phenylketones, is crucial for understanding the biochemical basis of its detection.
Caption: Phenylalanine metabolism and this compound formation.
Quantitative Data Summary
The concentration of this compound in urine can vary significantly depending on the individual's metabolic state. The following table summarizes typical quantitative data for related metabolites, which can be used for comparative purposes. Data for this compound specifically is less commonly reported in healthy individuals.
| Analyte | Method | Matrix | Normal Range | Pathological Range (Condition) | Reference |
| Phenylpyruvic Acid | LC-MS/MS | Urine | 0.009-5 µM | Significantly elevated (Phenylketonuria) | [1] |
| Homovanillic Acid (HVA) | LC-MS/MS | Urine | 4.61–830 µmol/L | Elevated (Neuroblastoma) | [2] |
| Vanillylmandelic Acid (VMA) | LC-MS/MS | Urine | 4.44–800 µmol/L | Elevated (Neuroblastoma) | [2] |
| Vanillactic Acid (VLA) | GC-MS | Urine | Mean: 0.3 mmol/mol creatinine | Mean: 10.24 mmol/mol creatinine (AADC deficiency) | [3] |
Experimental Protocols
Sample Collection and Handling
Proper sample collection and handling are critical for accurate quantitative analysis.
-
Collection: Collect a random or 24-hour urine specimen in a sterile, preservative-free container.
-
Storage: For short-term storage (up to 24 hours), keep the sample at 4°C. For long-term storage, freeze the sample at -20°C or ideally at -80°C to maintain metabolite stability.[4][5][6] Avoid multiple freeze-thaw cycles.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves derivatization of this compound to a fluorescent compound, allowing for sensitive detection.
Sample Preparation Workflow
Caption: HPLC sample preparation workflow.
Protocol:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 2,000 x g for 5 minutes to remove any particulate matter.
-
To 1 mL of the supernatant, add an appropriate internal standard (e.g., a structurally similar keto acid).
-
Acidify the urine to pH 1-2 with HCl.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and repeat the extraction.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in 100 µL of a derivatizing agent solution (e.g., 4'-hydrazino-2-stilbazole in aqueous methanol to form a fluorescent hydrazone).[7]
-
Incubate the mixture as required by the derivatization protocol (e.g., 60°C for 30 minutes).
-
-
HPLC-FLD Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a constant concentration of a buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the chosen derivative.
-
Quantification: Create a calibration curve using standards of known concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is necessary to make this compound suitable for GC analysis.
Sample Preparation and Derivatization Workflow
Caption: GC-MS sample preparation workflow.
Protocol:
-
Sample Preparation and Extraction:
-
Follow the same initial sample preparation and extraction steps as for the HPLC method.[8]
-
An internal standard (e.g., a deuterated analog or a structurally similar compound not present in urine) should be added before extraction.
-
-
Derivatization:
-
Oximation: To protect the keto group, add a solution of hydroxylamine in pyridine to the dried extract and incubate (e.g., at 60°C for 30 minutes).[8]
-
Silylation: Evaporate the pyridine and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Incubate at a higher temperature (e.g., 70°C for 1 hour) to form trimethylsilyl (TMS) derivatives.[8][9]
-
-
GC-MS Analysis:
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Injector: Splitless injection at a high temperature (e.g., 250°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a full scan or selected ion monitoring (SIM) for higher sensitivity and specificity.
-
Quantification: Use the peak area ratio of the analyte to the internal standard and a calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and often requires minimal sample preparation.
Sample Preparation Workflow
Caption: LC-MS/MS sample preparation workflow.
Protocol:
-
Sample Preparation:
-
Thaw and centrifuge the urine sample as described previously.
-
Take an aliquot of the supernatant (e.g., 50 µL) and add an equal volume of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Dilute the sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the diluted sample through a 0.22 µm filter before injection.
-
-
LC-MS/MS Analysis:
-
LC Column: A C18 or phenyl-hexyl reverse-phase column suitable for polar compounds.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.[1]
-
Flow Rate: A typical flow rate for a standard bore column would be 0.4-0.6 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) negative ion mode is often suitable for organic acids.
-
MRM Transitions: Develop and optimize Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard. This involves selecting the precursor ion and a specific product ion for each compound.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Method Validation
All analytical methods should be validated to ensure reliability and accuracy. Key validation parameters include:
-
Linearity and Range: The concentration range over which the method is accurate and precise.[10][11]
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike and recovery experiments.[10][11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[10][11]
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[10][11]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The stability of the analyte in the matrix under different storage conditions.[4][5][6]
Validation Parameters Summary
| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.995 |
| Accuracy (% Recovery) | 85-115% | 85-115% | 90-110% |
| Precision (%RSD) | <15% | <15% | <10% |
| LOD | pmol range | ng/mL range | pg/mL to ng/mL range |
| LOQ | pmol range | ng/mL range | pg/mL to ng/mL range |
Conclusion
The choice of analytical method for the quantitative analysis of this compound in urine depends on the required sensitivity, specificity, and available instrumentation. LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity, often with simpler sample preparation.[2] However, HPLC with fluorescence detection and GC-MS are also robust and reliable methods when properly validated. The protocols provided in these application notes offer a comprehensive guide for researchers and clinicians to accurately quantify this compound in urine samples.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of urinary HVA and VMA on filter paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine [mdpi.com]
- 7. Determination of phenylpyruvic acid in urine and serum by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 9. Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. fda.gov [fda.gov]
Application Notes and Protocols for Enzymatic Assay Development Using Vanilpyruvic Acid as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid, a catecholamine metabolite, has emerged as a molecule of interest in various biomedical research areas, particularly in the study of metabolic disorders and neurological diseases. Its accumulation has been noted in conditions such as Aromatic L-amino acid decarboxylase (AADC) deficiency, where it is believed to be formed from vanilalanine through the action of transaminases. This pivotal role in metabolic pathways makes the development of robust enzymatic assays utilizing this compound as a substrate essential for understanding enzyme kinetics, screening for inhibitors, and elucidating disease mechanisms.
This document provides detailed application notes and protocols for the development of an enzymatic assay for Aromatic Amino Acid Transaminase (ArAT) using this compound. ArATs are a class of enzymes that catalyze the reversible transfer of an amino group from an amino acid to an α-keto acid. The proposed assay is a continuous spectrophotometric method that allows for the real-time monitoring of enzyme activity, making it suitable for high-throughput screening and detailed kinetic analysis.
Principle of the Assay
The enzymatic assay is based on the transamination of this compound by an Aromatic Amino Acid Transaminase (ArAT). In this reaction, the amino group from an amino donor, such as L-glutamate, is transferred to this compound, resulting in the formation of vanilalanine and α-ketoglutarate.
To enable continuous monitoring of the reaction, the production of α-ketoglutarate is coupled to a second enzymatic reaction catalyzed by glutamate dehydrogenase (GDH). In the presence of ammonium ions (NH₄⁺) and reduced nicotinamide adenine dinucleotide (NADH), GDH catalyzes the reductive amination of α-ketoglutarate back to L-glutamate. This reaction oxidizes NADH to NAD⁺. The rate of NADH oxidation is directly proportional to the rate of the transaminase reaction and can be monitored by measuring the decrease in absorbance at 340 nm.
}
Figure 1: Coupled enzymatic reaction for the determination of ArAT activity with this compound.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound | Sigma-Aldrich | Varies | -20°C |
| L-Glutamic acid monosodium salt hydrate | Sigma-Aldrich | G1626 | Room Temperature |
| Aromatic Amino Acid Transaminase (ArAT) from Paracoccus denitrificans | Sigma-Aldrich | T4914 | -20°C |
| Glutamate Dehydrogenase (GDH) from bovine liver | Sigma-Aldrich | G2626 | -20°C |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 | -20°C, desiccated |
| Ammonium Chloride (NH₄Cl) | Sigma-Aldrich | A9434 | Room Temperature |
| Pyridoxal 5'-phosphate hydrate (PLP) | Sigma-Aldrich | P9255 | 2-8°C, desiccated |
| Tris(hydroxymethyl)aminomethane (Tris) | Sigma-Aldrich | T1503 | Room Temperature |
| Hydrochloric acid (HCl) | Fisher Scientific | A144 | Room Temperature |
| 96-well UV-transparent microplates | Corning | 3635 | Room Temperature |
| Spectrophotometer capable of reading at 340 nm | Varies | Varies | N/A |
Experimental Protocols
Reagent Preparation
-
Tris Buffer (100 mM, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with HCl. Bring the final volume to 1 L with deionized water.
-
This compound Stock Solution (100 mM): Dissolve 21.02 mg of this compound in 1 mL of Tris Buffer (100 mM, pH 8.0). Note: this compound may require gentle warming and vortexing to dissolve completely. Prepare fresh daily.
-
L-Glutamate Stock Solution (1 M): Dissolve 1.871 g of L-glutamic acid monosodium salt hydrate in 10 mL of deionized water.
-
NADH Stock Solution (10 mM): Dissolve 7.09 mg of NADH in 1 mL of Tris Buffer (100 mM, pH 8.0). Note: NADH solutions are unstable. Prepare fresh and keep on ice, protected from light.
-
Ammonium Chloride Stock Solution (1 M): Dissolve 5.35 g of NH₄Cl in 100 mL of deionized water.
-
PLP Stock Solution (10 mM): Dissolve 2.65 mg of pyridoxal 5'-phosphate hydrate in 1 mL of deionized water. Store in small aliquots at -20°C.
-
ArAT Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized ArAT in Tris Buffer (100 mM, pH 8.0) to a final concentration of 1 mg/mL. Store in aliquots at -20°C.
-
GDH Enzyme Stock Solution (10 mg/mL): Reconstitute lyophilized GDH in Tris Buffer (100 mM, pH 8.0) to a final concentration of 10 mg/mL. Store in aliquots at -20°C.
Assay Procedure
The following protocol is for a single well in a 96-well microplate. The final reaction volume is 200 µL.
-
Prepare the Master Mix (for one reaction):
-
145 µL Tris Buffer (100 mM, pH 8.0)
-
20 µL L-Glutamate (1 M)
-
10 µL NADH (10 mM)
-
10 µL NH₄Cl (1 M)
-
2 µL PLP (10 mM)
-
1 µL GDH (10 mg/mL)
-
Note: For multiple reactions, scale up the volumes accordingly and add a 5-10% excess to account for pipetting errors.
-
-
Pipette 188 µL of the Master Mix into each well of a 96-well UV-transparent microplate.
-
Add 2 µL of ArAT enzyme solution (diluted in Tris buffer to the desired concentration) to each well. For the blank/negative control, add 2 µL of Tris buffer instead of the ArAT solution.
-
Incubate the plate for 5 minutes at the desired assay temperature (e.g., 37°C) to allow the temperature to equilibrate and to consume any endogenous α-keto acids in the enzyme preparations.
-
Initiate the reaction by adding 10 µL of this compound solution (diluted from the stock solution to the desired concentration in Tris buffer) to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm in a microplate reader at the desired temperature. Record the absorbance every 30-60 seconds for 10-15 minutes.
}
Figure 2: High-level workflow for the ArAT enzymatic assay.
Data Analysis and Presentation
Calculation of Enzyme Activity
The rate of the reaction is determined from the linear portion of the absorbance vs. time curve. The change in absorbance per minute (ΔA₃₄₀/min) is used to calculate the enzyme activity using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA₃₄₀/min * V_total) / (ε * l * V_enzyme)
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute.
-
V_total: The total reaction volume in mL (0.2 mL).
-
ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: The path length of the light in cm (this needs to be determined for the specific microplate and volume used; often it is not 1 cm).
-
V_enzyme: The volume of the enzyme solution added in mL (0.002 mL).
Determination of Kinetic Parameters
To determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) for this compound, the assay should be performed with varying concentrations of this compound while keeping the concentration of L-glutamate saturating. The resulting initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation using a non-linear regression software.
Table 1: Hypothetical Kinetic Data for ArAT with this compound
| [this compound] (µM) | Initial Rate (ΔA₃₄₀/min) |
| 10 | 0.015 |
| 25 | 0.035 |
| 50 | 0.060 |
| 100 | 0.095 |
| 200 | 0.140 |
| 400 | 0.180 |
| 800 | 0.210 |
| 1600 | 0.225 |
Note: This is example data and should be replaced with experimental results.
Inhibitor Screening
For inhibitor screening, the assay is performed at a fixed, sub-saturating concentration of this compound (e.g., at the Kₘ value) in the presence of various concentrations of the potential inhibitor. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate_inhibitor / Rate_uninhibited)] * 100
Table 2: Example Data for an ArAT Inhibitor
| [Inhibitor] (µM) | Initial Rate (ΔA₃₄₀/min) | % Inhibition |
| 0 (Control) | 0.060 | 0 |
| 1 | 0.052 | 13.3 |
| 5 | 0.038 | 36.7 |
| 10 | 0.029 | 51.7 |
| 25 | 0.018 | 70.0 |
| 50 | 0.010 | 83.3 |
Note: This is example data and should be replaced with experimental results.
Signaling Pathway Context
This compound is an intermediate in the metabolic pathway of catecholamines. In AADC deficiency, the blockage of the conversion of L-DOPA to dopamine and 5-HTP to serotonin leads to the accumulation of upstream metabolites. L-DOPA can be alternatively metabolized to 3-O-methyldopa (3-OMD), and subsequently to vanilalanine. Aromatic amino acid transaminases can then convert vanilalanine to this compound. Understanding the kinetics of this transamination is crucial for developing therapeutic strategies for AADC deficiency and related disorders.
}
Figure 3: Simplified metabolic pathway showing the formation of this compound in AADC deficiency.
Conclusion
The provided application notes and protocols describe a robust and continuous spectrophotometric assay for measuring the activity of Aromatic Amino Acid Transaminase using this compound as a substrate. This assay is adaptable for various applications, including enzyme characterization, inhibitor screening, and mechanistic studies. The detailed protocols and data presentation guidelines are intended to facilitate the implementation of this assay in research and drug discovery settings, ultimately contributing to a better understanding of the role of this compound and associated enzymes in health and disease.
Application Notes and Protocols for the Derivatization of Vanilpyruvic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid is a key biomarker in the diagnosis and monitoring of certain metabolic disorders, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency. Its accurate quantification in biological matrices is crucial for clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to its polar nature and low volatility, this compound requires a chemical derivatization step prior to GC-MS analysis.
This document provides detailed application notes and protocols for the derivatization of this compound, enabling its sensitive and reliable quantification by GC-MS. The recommended method is a two-step derivatization process involving methoximation followed by silylation.
Derivatization Strategy
The primary challenge in the GC-MS analysis of keto acids like this compound is their high polarity and thermal instability. The derivatization process addresses these issues by converting the polar functional groups (keto, carboxyl, and hydroxyl groups) into less polar and more volatile derivatives.
Step 1: Methoximation
The initial step involves the reaction of the keto group of this compound with a methoximating agent, typically methoxyamine hydrochloride. This reaction forms a methoxime derivative, which serves two main purposes:
-
Stabilization: It protects the keto group from degradation and prevents enolization, which could lead to multiple derivative peaks and complicate analysis.
-
Increased Volatility: The resulting methoxime is more volatile than the original keto group.
Step 2: Silylation
Following methoximation, the remaining polar functional groups (carboxyl and hydroxyl groups) are derivatized through silylation. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups. This step significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.
Quantitative Data
While specific quantitative data for the derivatization of this compound is not extensively available in the reviewed literature, the following table summarizes typical performance characteristics for the GC-MS analysis of related organic and amino acids using similar derivatization protocols. Researchers should perform in-house validation to determine the specific performance metrics for this compound in their matrix of interest.
| Parameter | Typical Value Range | Reference Compounds | Citation |
| Derivatization Yield | Generally high, often approaching quantitative | Amino Acids, Organic Acids | [1] |
| Limit of Detection (LOD) | 0.031 - 1.95 µM | D-Amino Acids | [2] |
| Limit of Quantitation (LOQ) | 3.2 - 446 nM | D-Amino Acids | [2] |
| Linearity (R²) | > 0.99 | Phenylalkyl Amines | [3] |
| Repeatability (RSD) | < 15% | Amino Acids, Organic Acids | [4] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Methoxyamine hydrochloride (≥98%)
-
Pyridine (anhydrous, ≥99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound not present in the sample)
-
Organic solvent (e.g., ethyl acetate, hexane)
-
Anhydrous sodium sulfate
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or pyridine).
-
Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve.
-
Prepare an internal standard stock solution and add a fixed amount to all standards and samples.
Sample Preparation (Urine Example)
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample (e.g., at 10,000 x g for 10 minutes) to remove particulate matter.
-
Transfer a specific volume of the supernatant (e.g., 100 µL) to a clean sample vial.
-
Add the internal standard solution.
-
Lyophilize or evaporate the sample to dryness under a stream of nitrogen.
Derivatization Protocol
-
Methoximation:
-
Prepare a fresh solution of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL).
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 100 µL of BSTFA + 1% TMCS (or MSTFA) to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following are general GC-MS conditions that can be used as a starting point. The parameters should be optimized for the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless mode)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode is recommended for higher sensitivity and selectivity. Characteristic ions for the derivatized this compound should be determined from the mass spectrum of a standard.
Visualizations
Conclusion
The described two-step derivatization protocol involving methoximation and silylation provides a robust and reliable method for the analysis of this compound by GC-MS. This approach effectively enhances the volatility and stability of the analyte, allowing for sensitive and accurate quantification in complex biological matrices. Proper method validation is essential to ensure the quality of the analytical data for its application in clinical research and drug development.
References
- 1. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vanilpyruvic Acid in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid (VPA) is an α-keto acid that has been identified as a metabolite in certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency. Its structural similarity to other aromatic α-keto acids, like phenylpyruvic acid (PPA), suggests its potential as a substrate for a variety of enzymes. This document provides detailed application notes and protocols for the use of this compound in studying the kinetics of several key enzymes. These protocols are designed to be adaptable for research focused on enzyme characterization, inhibitor screening, and understanding metabolic pathways.
I. Potential Enzyme Classes for this compound Interaction
Based on substrate specificity studies of related enzymes, the following classes are prime candidates for interaction with this compound:
-
Aromatic Amino Acid Aminotransferases (AroATs): These enzymes catalyze the reversible transamination between an aromatic amino acid and an α-keto acid. Given their known activity with phenylpyruvic acid, AroATs are highly likely to utilize this compound as a substrate.[1][2][3][4][5]
-
D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme with broad substrate specificity, catalyzing the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7][8][9][10] It is plausible that the reverse reaction or product inhibition studies could involve this compound.
-
Lactate Dehydrogenase (LDH): LDH catalyzes the interconversion of pyruvate and lactate. Its ability to act on other α-keto acids, including aromatic ones, makes it a candidate for the reduction of this compound to vanillactic acid.[11][12][13]
II. Quantitative Data Summary
Due to the limited direct research on this compound, this table provides kinetic data for the closely related substrate, phenylpyruvic acid (PPA), with enzymes that are likely to also act on VPA. These values can serve as a baseline for designing experiments with this compound.
| Enzyme Class | Specific Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Source |
| Aromatic Amino Acid Aminotransferase | Aspartate aminotransferase (Pyrococcus furiosus) | Phenylpyruvate | - | ~105 | - | [2] |
| Aromatic Amino Acid Aminotransferase | Aromatic aminotransferase II (Pyrococcus furiosus) | Phenylalanine | - | - | 923 | [2] |
| Phenylpyruvate Decarboxylase | ARO10 (mutant) | Phenylpyruvic Acid | - | - | - | [14] |
Note: The provided data for Phenylpyruvate Decarboxylase indicates successful engineering for specificity towards PPA, suggesting similar approaches could be used for this compound.[14]
III. Experimental Protocols
A. Aromatic Amino Acid Aminotransferase (AroAT) Activity Assay
This protocol is adapted from methods used for other aromatic keto acids and can be used to determine the kinetic parameters of AroATs with this compound.[15][16]
Principle: The enzymatic reaction involves the transfer of an amino group from an amino donor (e.g., L-glutamate) to this compound, producing vanilalanine and α-ketoglutarate. The rate of reaction can be monitored by measuring the decrease in absorbance of a co-substrate or the formation of a product. A colorimetric method using the Salkowski reagent to detect the formation of a related indolepyruvic acid is also a viable, though indirect, approach.[15][16]
Materials:
-
Purified Aromatic Amino Acid Aminotransferase
-
This compound stock solution
-
L-glutamate (or other suitable amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-glutamate, and PLP in a cuvette.
-
Add the purified AroAT enzyme to the reaction mixture and incubate for 5 minutes at 37°C to allow for enzyme-cofactor binding.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the change in absorbance at a predetermined wavelength (this will depend on the specific amino donor and products) over time.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat steps 1-5 for a range of this compound concentrations.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.
B. D-Amino Acid Oxidase (DAAO) Activity Assay
This protocol is a general method for assaying DAAO activity and can be adapted for this compound, likely in the context of product inhibition studies.[6]
Principle: DAAO catalyzes the oxidative deamination of a D-amino acid to the corresponding α-keto acid, with the concomitant production of hydrogen peroxide. The reaction can be monitored by measuring the consumption of oxygen or the production of hydrogen peroxide using a coupled enzymatic assay.
Materials:
-
Purified D-Amino Acid Oxidase
-
D-alanine (or another suitable D-amino acid substrate)
-
This compound (as a potential inhibitor)
-
Horseradish peroxidase (HRP)
-
O-dianisidine (or another suitable chromogenic HRP substrate)
-
Sodium pyrophosphate buffer (pH 8.3)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium pyrophosphate buffer, a D-amino acid substrate, HRP, and o-dianisidine.
-
To test for inhibition, add varying concentrations of this compound to the reaction mixture.
-
Add the purified DAAO enzyme to initiate the reaction.
-
Monitor the increase in absorbance at 440 nm (the wavelength for oxidized o-dianisidine) over time.
-
Calculate the initial velocity (v₀) from the linear portion of the curve.
-
Plot the initial velocities against the inhibitor (this compound) concentration to determine the type of inhibition and the inhibition constant (K_i).
C. Lactate Dehydrogenase (LDH) Coupled Assay
This protocol is designed to measure the reduction of this compound to vanillactic acid by LDH.[11][17]
Principle: LDH catalyzes the NADH-dependent reduction of α-keto acids. The reaction is monitored by following the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.
Materials:
-
Purified Lactate Dehydrogenase (e.g., from rabbit muscle)
-
This compound stock solution
-
NADH
-
Tris-HCl buffer (pH 7.5)
-
UV/Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADH.
-
Add the LDH enzyme to the mixture.
-
Initiate the reaction by adding varying concentrations of this compound.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity (v₀) from the linear portion of the absorbance versus time plot.
-
Repeat for a range of this compound concentrations to determine the kinetic parameters (K_m and V_max).
IV. Visualizations
Caption: Postulated metabolic pathway involving this compound.
Caption: General workflow for enzyme kinetic studies.
References
- 1. AromaticAminoAcidAminotransferase [psafeonline.net]
- 2. Molecular analysis of the role of two aromatic aminotransferases and a broad-specificity aspartate aminotransferase in the aromatic amino acid metabolism of Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differences in properties between aromatic amino acid: aromatic keto acid aminotransferases and aromatic amino acid: alpha-ketoglutarate aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of a peroxisomal Pichia pastoris D-amino acid oxidase, which uses d-alanine as a preferred substrate, depends on pyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overproduction and characterization of a recombinant D-amino acid oxidase from Arthrobacter protophormiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzymatic characterization of D-lactate dehydrogenase and application in alanine aminotransferase activity assay kit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering phenylpyruvate decarboxylase for controlled biosynthesis of aromatic amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring the Antioxidant Activity of Vanilpyruvic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vanilpyruvic acid, a derivative of vanillic acid, is a phenolic compound of interest for its potential antioxidant properties. Phenolic compounds are known to exhibit antioxidant effects by scavenging free radicals, which are implicated in various pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.[1][2][3][4][5] The evaluation of the antioxidant capacity of this compound is a crucial step in understanding its therapeutic potential. This document provides detailed protocols for assessing the antioxidant activity of this compound using common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.[6][7]
Principle of Antioxidant Activity:
Phenolic compounds like this compound can neutralize free radicals by donating a hydrogen atom or an electron, thus stabilizing the radical and preventing it from causing oxidative damage to cellular components.[5][8] The general mechanism involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the free radical.
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Experimental Workflow
The overall workflow for assessing the antioxidant activity of this compound involves sample preparation followed by analysis using one or more of the described assays.
Caption: Workflow for measuring the antioxidant activity of this compound.
Experimental Protocols
Herein are detailed protocols for four common antioxidant assays. It is recommended to use a positive control such as Trolox, a water-soluble analog of vitamin E, or ascorbic acid for comparison.[9][10]
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[8][11][12]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (0.1 mM) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in methanol or a suitable solvent.
-
Create a series of dilutions of this compound and Trolox in the solvent.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
For the blank, add 100 µL of the solvent to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes. [12]
-
Measure the absorbance at 517 nm using a microplate reader.[11][12]
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.[13][14][15]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or phosphate buffer
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate stock solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[15]
-
Dilute the ABTS•+ solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[14]
-
Prepare a series of dilutions of this compound and Trolox.
-
In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubate at room temperature for 6 minutes.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a blue-colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[16][17]
Materials:
-
This compound
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the fresh FRAP working solution: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[18]
-
Warm the FRAP solution to 37°C.
-
Prepare a series of dilutions of this compound and a standard curve using ferrous sulfate or Trolox.
-
In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution or standard.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm. [18]
-
Calculate the FRAP value from the standard curve and express it as µM Fe(II) equivalents or TEAC.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.[19][20][21]
Materials:
-
This compound
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (positive control)
-
75 mM Phosphate buffer (pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Fluorescein and dilute it in phosphate buffer to the working concentration.
-
Prepare fresh AAPH solution in phosphate buffer.
-
Prepare a series of dilutions of this compound and a Trolox standard curve.
-
In a black 96-well plate, add 150 µL of the fluorescein working solution to 25 µL of each sample, standard, or blank (phosphate buffer). [21]
-
Incubate the plate at 37°C for 30 minutes in the plate reader. [20][21]
-
Initiate the reaction by adding 25 µL of AAPH solution to all wells. [21]
-
Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).[20]
-
Calculate the area under the curve (AUC) for each sample and standard.
-
Determine the ORAC value by comparing the net AUC of the sample to the net AUC of the Trolox standard. Results are expressed as TEAC.
Data Presentation
The antioxidant activity of this compound can be summarized and compared using the following tables. The data presented here are illustrative and should be replaced with experimental results.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS TEAC (µmol Trolox/µmol) |
| This compound | Value | Value |
| Trolox | Value | 1.0 |
| Ascorbic Acid | Value | Value |
Table 2: Reducing Power and Peroxyl Radical Scavenging Activity of this compound
| Compound | FRAP Value (µM Fe(II)/µM) | ORAC Value (µmol TE/µmol) |
| This compound | Value | Value |
| Trolox | Value | 1.0 |
| Gallic Acid | Value | Value |
These protocols provide a comprehensive framework for the in vitro evaluation of the antioxidant activity of this compound. By employing multiple assays with different mechanisms, a more complete profile of its antioxidant potential can be obtained.[22][23] The results from these studies will be valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development in assessing the therapeutic promise of this compound.
References
- 1. A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Derivatives | Scilit [scilit.com]
- 2. worldscientific.com [worldscientific.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.6. Antioxidant Activity: DPPH Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features [mdpi.com]
- 17. assaygenie.com [assaygenie.com]
- 18. mdpi.com [mdpi.com]
- 19. ORAC and Total Phenolic Content [bio-protocol.org]
- 20. scribd.com [scribd.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. mdpi.com [mdpi.com]
- 23. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals [mdpi.com]
Vanilpyruvic Acid: A Potential Biomarker for Aromatic L-Amino Acid Decarboxylase Deficiency
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vanilpyruvic acid (VPA) is a metabolite that has emerged as a potential biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, particularly Aromatic L-amino acid decarboxylase (AADC) deficiency.[1][2] AADC deficiency is a rare, autosomal recessive genetic disorder that impairs the synthesis of essential neurotransmitters, including dopamine and serotonin.[3] The standard diagnostic markers for AADC deficiency involve the analysis of neurotransmitter metabolites in cerebrospinal fluid (CSF). However, urinary organic acid analysis, which is less invasive, has shown promise in identifying key biomarkers like this compound.[1][4] This document provides a comprehensive overview of this compound as a biomarker, including available data, detailed experimental protocols for its detection, and its metabolic context.
Data Presentation
The presence of this compound in urine, often alongside vanillactic acid (VLA), is a key indicator of AADC deficiency.[1][2] While extensive quantitative data remains to be fully established in large patient cohorts, existing case studies report a notable increase in its excretion in affected individuals compared to healthy controls.
| Biomarker | Metabolic Disorder | Matrix | Finding in Affected Individuals | Reference |
| This compound (VPA) | Aromatic L-amino acid decarboxylase (AADC) deficiency | Urine | Increased levels detected | [1][2] |
| Vanillactic Acid (VLA) | Aromatic L-amino acid decarboxylase (AADC) deficiency | Urine | Increased levels detected | [1][2][4] |
| N-acetyl-vanilalanine (AVA) | Aromatic L-amino acid decarboxylase (AADC) deficiency | Urine | Increased levels detected | [1] |
Metabolic Pathway of this compound in AADC Deficiency
In a healthy state, the enzyme Aromatic L-amino acid decarboxylase (AADC) plays a crucial role in the conversion of L-DOPA to dopamine and 5-HTP to serotonin. In AADC deficiency, the impairment of this enzyme leads to the accumulation of precursor molecules. The body then utilizes alternative metabolic pathways to process these precursors. It is postulated that L-DOPA is methylated to 3-O-methyldopa (3-OMD), which is then transaminated to form this compound. This compound can be further metabolized to vanillactic acid. This metabolic shift results in the characteristic pattern of elevated this compound and vanillactic acid observed in the urine of AADC deficient patients.[1]
Experimental Protocols
The detection and quantification of this compound in urine can be achieved through Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. This method is highly sensitive and specific for the analysis of organic acids.
Protocol: Urinary Organic Acid Analysis by GC-MS for this compound Detection
1. Principle: Urinary organic acids, including this compound, are extracted from the urine matrix and chemically modified (derivatized) to increase their volatility for analysis by GC-MS. The compounds are separated based on their boiling points and retention times in the gas chromatograph and then detected and identified by the mass spectrometer based on their unique mass fragmentation patterns.
2. Materials and Reagents:
-
Urine sample (frozen at -20°C or below)
-
Internal Standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine)
-
Sodium chloride
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Derivatization agents:
-
Oximation reagent (e.g., hydroxylamine hydrochloride in pyridine)
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
-
Glassware: screw-cap culture tubes, conical centrifuge tubes, GC vials with inserts.
-
Equipment: Vortex mixer, centrifuge, nitrogen evaporator, heating block, GC-MS system.
3. Sample Preparation and Extraction:
-
Thaw the urine sample at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a specific volume of urine (e.g., 1 mL) to a screw-cap glass tube.
-
Add the internal standard to each sample.
-
Saturate the sample with sodium chloride.
-
Acidify the urine to pH 1-2 with HCl.
-
Add 3-5 volumes of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 7-9) two more times and pool the organic extracts.
-
Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator.
4. Derivatization:
-
Oximation: To the dried extract, add the oximation reagent (e.g., 100 µL of hydroxylamine hydrochloride in pyridine). Cap the tube tightly and heat at 60-70°C for 30-60 minutes. This step converts keto groups to oximes.
-
Silylation: Cool the sample to room temperature. Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). Cap the tube tightly and heat at 60-70°C for 30-60 minutes. This step replaces active hydrogens with trimethylsilyl (TMS) groups.
5. GC-MS Analysis:
-
Cool the derivatized sample to room temperature.
-
Transfer the sample to a GC vial with an insert.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 200°C at 5°C/min
-
Ramp to 300°C at 10°C/min, hold for 5 minutes
-
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan (e.g., m/z 50-650) or Selected Ion Monitoring (SIM) for targeted quantification.
-
6. Data Analysis:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum.
-
The mass spectrum of derivatized this compound will show characteristic fragment ions.
-
Quantify the peak area of this compound relative to the internal standard.
-
Normalize the result to urinary creatinine concentration to account for variations in urine dilution.
Conclusion and Future Directions
This compound is a promising, non-invasive biomarker for the screening and diagnosis of Aromatic L-amino acid decarboxylase deficiency. Its detection in urine, along with related metabolites, can provide crucial diagnostic clues. The detailed GC-MS protocol provided here offers a robust method for its analysis in a research or clinical setting. Future research should focus on establishing quantitative reference ranges for this compound in different age groups and in larger cohorts of AADC deficient patients. The development of targeted LC-MS/MS methods could also offer higher throughput and sensitivity for routine clinical screening. Further investigation into the precise enzymatic reactions leading to this compound formation will enhance our understanding of the pathophysiology of AADC deficiency and may reveal novel therapeutic targets.
References
Application Notes and Protocols for Cell-Based Assays Involving Vanillic Acid
A Note on Vanilpyruvic Acid: Comprehensive searches for cell-based assays specifically involving this compound have yielded limited publicly available data and established protocols. This compound is identified as a human urinary metabolite and a catecholamine metabolite. However, its direct cellular effects and applications in cell-based assays are not well-documented in the current scientific literature.
In contrast, the closely related compound, vanillic acid , has been extensively studied for its diverse biological activities. Therefore, these application notes and protocols will focus on vanillic acid as a representative phenolic acid, providing researchers with a framework for investigating the cellular effects of similar compounds. Vanillic acid has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties, making it a compound of high interest in drug discovery and development.[1][2][3][4][5]
Application Notes
Anti-inflammatory Activity of Vanillic Acid
Vanillic acid has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[2] A primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Vanillic acid can suppress this activation, leading to a reduction in the production of pro-inflammatory cytokines.[2]
Relevant Assays:
-
NF-κB Reporter Assay
-
Immunofluorescence staining for NF-κB nuclear translocation
-
ELISA for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Anti-cancer and Pro-apoptotic Effects of Vanillic Acid
Vanillic acid has demonstrated anti-tumor activity in various cancer cell lines.[6] Its mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6] Vanillic acid can induce the generation of reactive oxygen species (ROS) in tumor cells, which in turn can trigger the mitochondrial apoptotic pathway.[6]
Relevant Assays:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays)
-
Cell Cycle Analysis
-
Western Blotting for key proteins in the PI3K/AKT/mTOR pathway
-
Measurement of intracellular ROS levels
Antioxidant Properties of Vanillic Acid
As a phenolic compound, vanillic acid possesses strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in a wide range of diseases.[2][3]
Relevant Assays:
-
Cellular ROS production assays (e.g., DCFH-DA)
-
Measurement of antioxidant enzyme activity (e.g., SOD, Catalase)
Quantitative Data Summary
| Assay Type | Cell Line | Treatment/Concentration | Key Finding | Reference |
| BSA Glycation Inhibition | In vitro | Vanillic Acid (1.0–100 mM) | IC50 of 45.53 mM | [7] |
| Cell Viability (MTT) | RAW 264.7 | Vanillic Acid (7.8–500 μM) + Methylglyoxal | Enhanced cell viability in the presence of a glycating agent. | [7] |
| Antifungal Activity | Sclerotium rolfsii | Vanillic Acid (0.05% and 0.10%) | Complete inhibition of fungal growth. | [8] |
| Antimicrobial Activity | E. coli ATCC-25922 | orto-Vanillic Acid (100 mg/L) | Significant induction of grpE promoter. | [1] |
| ROS Generation | Human Neutrophils | Vanillic Acid (1-50 µg/mL) | Significantly downregulated fMLP-induced oxidative burst. | [2] |
| Cytokine Release | Human Neutrophils | Vanillic Acid (1-50 µg/mL) | Suppressed the release of TNF-α and IL-8. | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To determine the effect of vanillic acid on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vanillic acid stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of vanillic acid in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted vanillic acid solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest vanillic acid concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.
Protocol 2: NF-κB Reporter Assay
Objective: To investigate the inhibitory effect of vanillic acid on NF-κB signaling.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HEK293T)
-
Complete cell culture medium
-
Vanillic acid stock solution (in DMSO)
-
Inducing agent (e.g., TNF-α, LPS)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well white plate at an appropriate density. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of vanillic acid for 1-2 hours before induction.
-
Induction: Add the inducing agent (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control) and incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as a percentage of the stimulated control.
Protocol 3: Measurement of Intracellular ROS
Objective: To assess the effect of vanillic acid on intracellular reactive oxygen species (ROS) levels.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Vanillic acid stock solution (in DMSO)
-
ROS-inducing agent (e.g., H2O2, TBHP)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well black plate and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of vanillic acid for a specified period.
-
Loading with DCFH-DA: Remove the medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Induction of ROS: Wash the cells with PBS and then add the ROS-inducing agent (e.g., 100 µM H2O2) in PBS.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.
-
Data Analysis: Express the fluorescence intensity as a percentage of the control (cells treated only with the ROS-inducing agent).
Visualizations
References
- 1. research.aalto.fi [research.aalto.fi]
- 2. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Vanillic acid attenuates cell proliferation, xenobiotic enzyme activity, and the status of pulmonary mitochondrial enzymes in lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Vanillic Acid Inhibited the Induced Glycation Using In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
High-Throughput Screening Methods for Vanilpyruvic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanilpyruvic acid (VPA) is a phenolic alpha-keto acid that serves as a metabolite in catecholamine pathways. Elevated levels of this compound in urine have been associated with certain metabolic disorders, such as Aromatic L-amino acid decarboxylase (AADC) deficiency. The structural similarity of this compound to other biologically important keto acids, such as phenylpyruvic acid, suggests its potential interaction with a range of enzymes, including aminotransferases and decarboxylases. High-throughput screening (HTS) methodologies are essential for rapidly identifying and characterizing compounds that modulate the activity of enzymes involved in this compound metabolism or that mimic its effects.
This document provides detailed application notes and protocols for proposed high-throughput screening assays to identify modulators of enzymes that may act on or be inhibited by this compound. Given the limited direct literature on HTS assays specifically for this compound, the following protocols are based on established methods for analogous enzymes and substrates.
I. Biochemical Assays for High-Throughput Screening
Biochemical assays are fundamental in HTS for directly measuring the activity of a purified enzyme in the presence of test compounds. Here, we propose two primary assay formats targeting enzymes likely to interact with this compound: Aromatic Amino Acid Aminotransferases and Phenylpyruvate Decarboxylases.
Aromatic Amino Acid Aminotransferase (ArAAT) Activity Assay
Principle: Aromatic amino acid aminotransferases catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid. In the context of this compound, an ArAAT could potentially catalyze its conversion to a corresponding amino acid or be inhibited by it. A coupled-enzyme assay can be employed to monitor the reaction by measuring the consumption of a co-substrate or the formation of a detectable product. A common approach is to couple the production of glutamate to the oxidation of NADH by glutamate dehydrogenase.
Workflow for ArAAT HTS Assay:
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM Pyridoxal 5'-phosphate (PLP).
-
Aromatic Amino Acid Aminotransferase (ArAAT): Recombinant human ArAAT (or other relevant ortholog) diluted in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).
-
Amino Acid Donor: L-Tyrosine (or another suitable aromatic amino acid) at a 2X concentration in Assay Buffer.
-
This compound (VPA): Prepare a 2X stock solution in Assay Buffer.
-
Test Compounds: Serially dilute in 100% DMSO, then dilute in Assay Buffer to a 4X final concentration with a final DMSO concentration of 2%.
-
Detection Reagent: In Assay Buffer, prepare a mix of L-Glutamate Dehydrogenase (GDH), NADH, and α-ketoglutarate (α-KG).
-
-
Assay Procedure (384-well plate format): a. Dispense 5 µL of 4X test compound or control (e.g., vehicle, known inhibitor) into each well. b. Add 5 µL of 2X ArAAT enzyme solution to each well. c. Add 5 µL of 2X L-Tyrosine solution to each well. d. To initiate the reaction, add 5 µL of 2X this compound solution to each well. e. Incubate the plate at room temperature for 30 minutes. f. Add 10 µL of the Detection Reagent to each well. g. Incubate for 15 minutes at room temperature. h. Measure the decrease in absorbance at 340 nm using a microplate reader. A decrease in NADH concentration, and thus absorbance, is proportional to the amount of glutamate produced.
Data Presentation:
| Compound ID | Conc. (µM) | % Inhibition | IC50 (µM) |
| VPA (as inhibitor) | 10 | Data not available | Data not available |
| Control Inhibitor | 10 | 95 ± 5 | 1.2 |
| Test Compound 1 | 10 | 85 ± 8 | 3.5 |
| Test Compound 2 | 10 | 12 ± 3 | > 50 |
| Note: Quantitative data for this compound as a substrate or inhibitor in a high-throughput format is not currently available in the public domain. The table is a template for data presentation. |
Phenylpyruvate Decarboxylase (PDC) Activity Assay
Principle: Phenylpyruvate decarboxylase catalyzes the non-oxidative decarboxylation of phenylpyruvic acid to phenylacetaldehyde and CO2. It is plausible that this enzyme could also act on the structurally similar this compound. HTS assays for decarboxylases can be designed to detect the CO2 byproduct. One such method involves a coupled enzyme system where CO2 is converted to a detectable signal.
Workflow for PDC HTS Assay:
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.0, 5 mM MgCl2, 0.5 mM Thiamine pyrophosphate (TPP).
-
Phenylpyruvate Decarboxylase (PDC): Recombinant PDC diluted in Assay Buffer to a 2X concentration.
-
This compound (VPA): 2X stock solution in Assay Buffer.
-
Test Compounds: Prepared as described for the ArAAT assay.
-
Detection Reagent: In Assay Buffer, prepare a mix of Phosphoenolpyruvate Carboxylase (PEPC), Malate Dehydrogenase (MDH), phosphoenolpyruvate (PEP), and NADH.
-
-
Assay Procedure (384-well plate format): a. Dispense 5 µL of 4X test compound or control into each well. b. Add 5 µL of 2X PDC enzyme solution to each well. c. To initiate the reaction, add 10 µL of 2X this compound solution to each well. d. Incubate the plate at room temperature for 60 minutes. e. Add 10 µL of the Detection Reagent to each well. f. Incubate for 20 minutes at room temperature. g. Measure the decrease in absorbance at 340 nm. The consumption of NADH is stoichiometric with the CO2 produced.
Data Presentation:
| Compound ID | Conc. (µM) | % Inhibition | IC50 (µM) |
| VPA (as substrate) | 100 | N/A | Data not available |
| Control Inhibitor | 10 | 98 ± 4 | 0.8 |
| Test Compound 3 | 10 | 75 ± 6 | 5.1 |
| Test Compound 4 | 10 | 5 ± 2 | > 50 |
| Note: Quantitative data for this compound with Phenylpyruvate Decarboxylase in a high-throughput format is not currently available. The table serves as a template. |
II. Cell-Based Assays for High-Throughput Screening
Cell-based assays provide a more physiologically relevant context by measuring the effects of compounds on cellular pathways. Given that elevated this compound is a biomarker for AADC deficiency, a cell-based assay could be designed to identify compounds that modulate pathways affected by this condition.
AADC Deficiency Cellular Model Assay
Principle: A cellular model of AADC deficiency can be created using neuronal cell lines (e.g., SH-SY5Y) treated with an AADC inhibitor or with siRNA targeting AADC expression. In this model, the downstream effects of reduced dopamine and serotonin synthesis can be measured. A potential HTS assay could measure changes in a downstream reporter gene or a second messenger in response to test compounds that may compensate for the AADC deficiency.
Logical Relationship for AADC Deficiency Cellular Assay:
Experimental Protocol (Hypothetical):
-
Cell Culture and Transfection:
-
Culture SH-SY5Y cells in appropriate media.
-
For a reporter gene assay, transiently transfect cells with a CREB-luciferase reporter construct. CREB is a transcription factor downstream of dopamine and serotonin signaling.
-
-
AADC Knockdown/Inhibition:
-
Treat cells with AADC siRNA or a known AADC inhibitor (e.g., NSD-1015) to create the disease model.
-
-
Compound Treatment and Assay: a. Plate the AADC-deficient cells in 384-well plates. b. Add test compounds at various concentrations. c. Incubate for a defined period (e.g., 24 hours). d. For the luciferase assay, add luciferin substrate and measure luminescence. An increase in luminescence would indicate a restoration of the signaling pathway.
Data Presentation:
| Compound ID | Conc. (µM) | % Activity Increase | EC50 (µM) |
| Positive Control | 10 | 100 | 2.5 |
| Test Compound 5 | 10 | 80 ± 10 | 4.2 |
| Test Compound 6 | 10 | 15 ± 5 | > 50 |
| Note: This is a hypothetical assay, and no quantitative data is currently available. |
III. Conclusion
The provided protocols offer a starting point for developing high-throughput screening assays to investigate the biological roles of this compound and to identify molecules that modulate its associated pathways. The biochemical assays provide a direct means to screen for inhibitors or activators of enzymes that are likely to metabolize this compound. The cell-based assay, while more complex to develop, offers the potential to discover compounds with therapeutic relevance to metabolic disorders such as AADC deficiency. It is important to note that these protocols are templates and will require optimization and validation for specific enzymes and cell lines. The lack of available quantitative data for this compound highlights an area for future research that would be invaluable for the drug discovery community.
Vanilpyruvic Acid: Applications in Food Science and Flavor Chemistry
Application Notes and Protocols for Researchers
Introduction
Vanilpyruvic acid (3-(4-hydroxy-3-methoxyphenyl)-2-oxopropanoic acid) is a phenolic compound and an α-keto acid structurally related to vanillin, a key aroma compound in vanilla. While direct applications of this compound in the food industry are not extensively documented, its structural analog, phenylpyruvic acid (PPA), is recognized for its role as a flavor enhancer, particularly in fermented foods like cheese and wine.[1] This suggests a significant potential for this compound as a precursor for generating desirable flavor compounds in various food systems. Its ability to participate in key flavor-forming reactions, such as the Maillard reaction and amino acid catabolism, makes it a compound of interest for researchers in food science and flavor chemistry.
These application notes provide an overview of the potential uses of this compound as a flavor precursor, drawing parallels from the established applications of phenylpyruvic acid and other α-keto acids. Detailed protocols for hypothetical experimental setups are provided to guide researchers in exploring its flavor-generating capabilities.
This compound as a Flavor Precursor in Fermented Foods
Alpha-keto acids, the deaminated forms of amino acids, are known to be important food additives.[2] Phenylpyruvic acid, for instance, is utilized in the development of cheese and wine flavors.[1][2] It is proposed that this compound can similarly act as a precursor to a range of volatile and non-volatile flavor compounds through microbial or enzymatic conversions during fermentation.
Application in Cheese Flavor Development
Concept: During cheese ripening, microbial enzymes break down amino acids, leading to the formation of various aroma compounds.[3] The addition of this compound could introduce a new substrate for these enzymatic reactions, potentially leading to the formation of unique, vanilla-like, or spicy flavor notes. The chemical conversion of α-keto acids to flavor-active aldehydes is a key process in flavor formation in fermented foods.[1][4][5][6]
Experimental Protocol: Evaluation of this compound in a Cheese Model System
Objective: To determine the impact of this compound on the flavor profile of a model cheese system.
Materials:
-
Cheese curd (fresh, unripened)
-
This compound solution (sterile, 1% w/v in food-grade ethanol)
-
Starter culture (e.g., Lactococcus lactis)
-
Rennet
-
Control solution (sterile food-grade ethanol)
-
Incubator
-
Analytical equipment: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)
-
Trained sensory panel
Procedure:
-
Prepare a cheese model system by inoculating pasteurized milk with a starter culture and adding rennet to form a curd.
-
Divide the curd into two batches: a test batch and a control batch.
-
To the test batch, add the this compound solution at a concentration of 100-500 ppm. To the control batch, add an equivalent volume of the control solution.
-
Press and ripen the curds under controlled conditions (e.g., 10-15°C, 85-95% relative humidity) for a specified period (e.g., 30, 60, 90 days).
-
At each time point, take samples from both batches for analysis.
-
Chemical Analysis:
-
Extract volatile compounds using solid-phase microextraction (SPME) and analyze by GC-MS to identify and quantify new or altered flavor compounds.
-
Analyze the non-volatile composition, including residual this compound and its degradation products, using HPLC.
-
-
Sensory Analysis:
Expected Outcome: The addition of this compound is expected to lead to the formation of novel flavor compounds, potentially described as "vanilla," "smoky," "spicy," or "phenolic," altering the sensory profile of the cheese.
Application in Wine Flavor Enhancement
Concept: The metabolism of amino acids by yeast and bacteria during wine fermentation is a crucial source of flavor compounds.[10][11] Introducing this compound could provide an additional precursor for the generation of desirable aromatic compounds, contributing to the complexity of the wine's bouquet. Phenylalanine, a precursor to phenylpyruvic acid, is known to be a precursor of benzenoid and phenylpropanoid compounds that contribute to wine aroma.[11]
Experimental Protocol: Investigating the Impact of this compound on Wine Fermentation
Objective: To assess the biotransformation of this compound by wine yeast and its effect on the final aroma profile of the wine.
Materials:
-
Grape must (e.g., Chardonnay)
-
Wine yeast (e.g., Saccharomyces cerevisiae)
-
This compound solution (as above)
-
Control solution (as above)
-
Fermentation vessels
-
Analytical equipment: GC-MS, HPLC
Procedure:
-
Divide the grape must into two sterile fermentation vessels.
-
To the test vessel, add this compound to achieve a concentration of 10-50 mg/L. To the control vessel, add an equivalent volume of the control solution.
-
Inoculate both vessels with the wine yeast.
-
Conduct fermentation under controlled temperature conditions (e.g., 18-22°C).
-
Monitor the fermentation progress (e.g., sugar consumption, ethanol production).
-
After fermentation is complete, clarify and stabilize the wines.
-
Chemical Analysis:
-
Analyze the volatile composition of the finished wines by GC-MS to identify any new or enhanced aroma compounds.
-
Use HPLC to quantify residual this compound and any non-volatile metabolites.
-
-
Sensory Analysis:
-
Conduct a sensory evaluation with a trained panel to compare the aromatic profiles of the test and control wines.
-
Expected Outcome: The fermentation with added this compound may result in a wine with enhanced floral, spicy, or vanilla-like notes due to the yeast-mediated conversion of the acid into various aromatic compounds.
This compound in the Maillard Reaction
The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a cornerstone of flavor development in cooked foods.[6][12] Phenolic compounds can influence the Maillard reaction, leading to the formation of different flavor profiles.[7]
Concept: this compound, with its phenolic ring and α-keto acid structure, can potentially participate in the Maillard reaction. It may react with amino acids to generate unique flavor compounds, contributing to roasted, savory, and complex flavor profiles. The carbonyl group of the pyruvic acid moiety can react with the amino group of an amino acid.
Experimental Protocol: Maillard Reaction of this compound with Amino Acids
Objective: To identify the flavor compounds generated from the Maillard reaction between this compound and different amino acids.
Materials:
-
This compound
-
Various amino acids (e.g., glycine, proline, cysteine, phenylalanine)
-
Reducing sugar (e.g., glucose)
-
Phosphate buffer (pH 7.0)
-
Reaction vials
-
Heating block or oven
-
Analytical equipment: GC-MS with olfactometry port (GC-O)
Procedure:
-
Prepare model systems in reaction vials containing:
-
This compound (0.1 M) and an amino acid (0.1 M) in phosphate buffer.
-
This compound (0.1 M), an amino acid (0.1 M), and glucose (0.1 M) in phosphate buffer.
-
Control systems with only amino acid and glucose.
-
-
Heat the vials at a controlled temperature (e.g., 120°C) for a specific time (e.g., 30 minutes).
-
Cool the reaction mixtures and extract the volatile compounds using a suitable solvent (e.g., dichloromethane).
-
Chemical and Sensory Analysis:
-
Analyze the extracts by GC-MS to identify the generated volatile compounds.
-
Use a GC-O system to identify the odor-active compounds and describe their sensory attributes.
-
Expected Outcome: The reaction of this compound with different amino acids is expected to produce a range of flavor compounds. For example, reaction with sulfur-containing amino acids like cysteine may produce savory and meaty notes, while reaction with proline might generate roasted or baked aromas.
Analytical Protocols for this compound in Food Matrices
Accurate quantification of this compound in food systems is essential for understanding its stability, reactivity, and impact on flavor. High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of phenolic acids in various food matrices.[13]
Protocol: HPLC-UV Analysis of this compound in a Dairy Matrix
Objective: To quantify the concentration of this compound in a model cheese system.
Materials:
-
Cheese samples (as prepared in the fermentation protocol)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Water (HPLC grade)
-
This compound standard
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Homogenize a known weight of the cheese sample.
-
Extract the phenolic compounds with a suitable solvent mixture (e.g., methanol/water).
-
Centrifuge the extract and filter the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components. Elute the phenolic fraction.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 280 nm and 310 nm).
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation:
Table 1: Hypothetical Quantitative Data for this compound in a Model Cheese System
| Ripening Time (days) | This compound Concentration in Control (ppm) | This compound Concentration in Test (ppm) | Key New Flavor Compound (Test) | Concentration of New Flavor Compound (ppb) |
| 0 | N/D | 450.2 ± 15.3 | - | - |
| 30 | N/D | 325.8 ± 12.1 | Vanillin | 5.6 ± 0.4 |
| 60 | N/D | 180.5 ± 9.8 | Guaiacol | 12.3 ± 1.1 |
| 90 | N/D | 55.1 ± 4.5 | 4-Vinylguaiacol | 8.7 ± 0.9 |
| N/D: Not Detected |
Stability of this compound in Food Processing
The stability of phenolic compounds during thermal processing is a critical factor in their application. Generally, phenolic acids show relatively high thermal stability, with significant decomposition occurring at temperatures above 200-300°C.[14] However, factors such as pH, presence of oxygen, and the food matrix can influence their degradation.[15] It is expected that this compound would exhibit similar stability to other phenolic acids like ferulic acid and vanillic acid.[16]
Visualizations
Diagram 1: Hypothetical Pathway for Flavor Generation from this compound in Fermented Foods
Caption: Biotransformation of this compound.
Diagram 2: Experimental Workflow for Maillard Reaction Analysis
Caption: Maillard reaction experimental workflow.
Conclusion
While direct research on the food applications of this compound is limited, its structural similarity to phenylpyruvic acid and its chemical nature as a phenolic α-keto acid strongly suggest its potential as a valuable flavor precursor. The protocols and application notes provided here offer a framework for researchers to explore the generation of novel and desirable flavors in a variety of food systems. Further investigation into its reactivity, stability, and sensory impact is warranted to fully unlock its potential in food science and flavor chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. higiene.unex.es [higiene.unex.es]
- 4. academic.oup.com [academic.oup.com]
- 5. US3853996A - Process for enhancing a fresh cheese flavor in foods - Google Patents [patents.google.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. nano-lab.com.tr [nano-lab.com.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Wine flavor and aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of phenylalanine on Hanseniaspora vineae aroma metabolism during wine fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving Vanilpyruvic acid solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of vanilpyruvic acid in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the approximate solubility of this compound in water?
This compound is predicted to have a water solubility of approximately 1.3 g/L. However, its solubility is significantly influenced by the pH of the solution.
Q2: How does pH affect the solubility of this compound?
This compound is an acidic compound with a pKa of approximately 2.73.[1] At pH values below its pKa, it exists predominantly in its less soluble, protonated form. As the pH of the aqueous buffer increases above the pKa, this compound deprotonates to form its more soluble conjugate base, leading to a significant increase in solubility. For instance, the related compound 4-hydroxyphenylpyruvic acid is generally more soluble in alkaline conditions.
Q3: What is the recommended starting point for dissolving this compound in an aqueous buffer?
Start by attempting to dissolve the compound directly in the desired aqueous buffer, preferably at a pH above 4. If solubility is limited, consider adjusting the pH of the buffer to a more alkaline value (e.g., pH 7.4).
Q4: Can I use organic co-solvents to dissolve this compound?
Yes, organic co-solvents can be used to prepare stock solutions of this compound. It is soluble in dimethyl sulfoxide (DMSO) at concentrations of at least 27 mg/mL.[2] The analogous compound, 4-hydroxyphenylpyruvic acid, is soluble in ethanol at 50 mg/mL. When preparing a stock solution, dissolve the compound in a minimal amount of the organic solvent first, and then slowly add it to the aqueous buffer with vigorous stirring. Be mindful that the final concentration of the organic solvent should be compatible with your experimental system.
Q5: How can I improve the dissolution rate of this compound?
To increase the rate of dissolution, gentle heating to 37°C and sonication in an ultrasonic bath can be effective.[2]
Q6: What are the recommended storage conditions for this compound solutions?
Aqueous solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[2] For the solid compound, storage at -20°C is recommended.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in aqueous buffers.
Problem 1: this compound does not dissolve in my aqueous buffer.
-
Potential Cause: The pH of the buffer is too low.
-
Solution:
-
Measure the pH of your buffer.
-
If the pH is below 4, consider increasing it. This compound's solubility significantly increases at higher pH values due to its acidic nature.
-
Gradually add a small amount of a dilute base (e.g., 0.1 M NaOH) to your buffer while stirring to increase the pH. Aim for a pH above 7 for optimal solubility.
-
Alternatively, prepare a new buffer with a higher pH (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Problem 2: The solution is cloudy or a precipitate forms after dissolving.
-
Potential Cause 1: The solubility limit has been exceeded at the current pH and temperature.
-
Solution 1:
-
Try diluting the solution with more of the same buffer to see if the precipitate dissolves.
-
If dilution is not possible, consider increasing the pH of the solution as described in Problem 1.
-
Gentle warming (e.g., to 37°C) can also help increase solubility.[2]
-
-
Potential Cause 2: The compound is precipitating out of a solution that was initially prepared with a co-solvent.
-
Solution 2:
-
Increase the proportion of the organic co-solvent in your final solution. However, ensure the final concentration is tolerated by your experimental system.
-
When preparing the solution, add the organic stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously to prevent localized high concentrations that can lead to precipitation.
-
Problem 3: The solution color changes over time.
-
Potential Cause: Degradation of the compound. Phenylpyruvic acid, a related compound, can be unstable and begin to decompose after a few days in solution.
-
Solution:
-
Prepare solutions fresh before each experiment.
-
If you must store solutions, protect them from light and store them at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| pKa (Strongest Acidic) | 2.73 | [1] |
| Predicted Water Solubility | 1.3 g/L | [1] |
| Physical Description | Solid | [3] |
Table 2: Solubility of this compound and Analogs in Organic Solvents
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | ≥ 27 mg/mL | [2] |
| Phenylpyruvic Acid | DMSO | ~25 mg/mL | |
| Phenylpyruvic Acid | Ethanol | ~10 mg/mL | |
| 4-Hydroxyphenylpyruvic Acid | Ethanol | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment
-
Weigh the desired amount of this compound powder.
-
Add a small volume of the chosen aqueous buffer (e.g., Phosphate Buffer) to the powder.
-
While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise to raise the pH.
-
Continue to add the base and stir until the this compound is completely dissolved.
-
Adjust the final volume with the buffer.
-
Measure and record the final pH of the solution.
Protocol 2: Preparation of a Stock Solution of this compound using an Organic Co-solvent
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal volume of a suitable organic solvent (e.g., DMSO).
-
Gently warm the solution to 37°C and/or sonicate in an ultrasonic bath to aid dissolution if necessary.[2]
-
To prepare the final working solution, slowly add the desired volume of the stock solution to the aqueous buffer while vortexing or stirring vigorously.
Visualizations
References
Technical Support Center: Vanilpyruvic Acid Solution Stability
Welcome to the Technical Support Center for Vanilpyruvic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a phenolic alpha-keto acid and a metabolite of catecholamines. Its structure, containing both a catechol-like phenol group and a reactive α-keto acid moiety, makes it susceptible to degradation in solution. This instability can lead to inaccurate experimental results, loss of biological activity, and challenges in developing stable formulations.
Q2: What are the primary factors that contribute to the degradation of this compound in solution?
The degradation of this compound is primarily influenced by:
-
pH: The phenolic hydroxyl group is more susceptible to oxidation at higher (alkaline) pH.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.
-
Light Exposure: Photodegradation can occur, particularly with exposure to UV light.
-
Oxidizing Agents: The presence of dissolved oxygen or other oxidizing species can lead to the oxidation of the phenolic ring.
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: What are the visible signs of this compound degradation in my solution?
A freshly prepared solution of this compound should be colorless to pale yellow. The development of a pink, brown, or darker color is a common indicator of degradation, likely due to the formation of quinone-like oxidation products. A decrease in the expected concentration over time, as measured by analytical techniques like HPLC, is a quantitative indicator of degradation.
Q4: How should I prepare and store my this compound stock solutions to maximize stability?
To ensure the longevity of your this compound solutions, adhere to the following best practices:
-
Solvent Selection: Use deoxygenated solvents, such as HPLC-grade water or DMSO that has been sparged with an inert gas (e.g., nitrogen or argon).
-
pH Control: Prepare solutions in a slightly acidic buffer (pH 3-5) to minimize oxidation of the phenolic group.
-
Concentration: Prepare concentrated stock solutions and dilute to the working concentration immediately before use.
-
Storage Temperature: Store stock solutions at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months).
-
Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.
-
Aliquotting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Solution turns pink/brown upon preparation or during the experiment. | Oxidation of the phenolic group. This is accelerated by alkaline pH, presence of oxygen, and light exposure. | 1. Prepare solutions using deoxygenated solvents. 2. Work under an inert atmosphere (e.g., in a glove box) if possible. 3. Ensure the pH of the solution is in the acidic range (pH 3-5). 4. Protect the solution from light at all times. 5. Consider adding an antioxidant like ascorbic acid or EDTA to chelate metal ions. |
| Inconsistent results or loss of compound activity over time. | Degradation of this compound. This can be due to oxidation, decarboxylation, or other degradation pathways. | 1. Prepare fresh solutions for each experiment. 2. Verify the concentration of your stock solution via HPLC before use. 3. Review your storage conditions to ensure they align with the recommendations (low temperature, protected from light). |
| Unexpected peaks appear in my chromatogram (HPLC analysis). | Formation of degradation products. These can result from various stress factors. | 1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Analyze your sample by HPLC-MS to identify the mass of the unknown peaks and deduce their structures. 3. Optimize your HPLC method to ensure baseline separation of this compound from all degradation products. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in a manner that minimizes initial degradation.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), HPLC-grade
-
0.1 M Citrate Buffer, pH 4.0 (prepared with deoxygenated water)
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Sparge the DMSO with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Under a gentle stream of the inert gas, add the deoxygenated DMSO to the this compound to achieve a concentration of 100 mM.
-
Vortex briefly until the solid is completely dissolved.
-
Immediately dilute this 100 mM stock solution 1:10 with the deoxygenated 0.1 M Citrate Buffer (pH 4.0) to a final concentration of 10 mM.
-
Aliquot the 10 mM stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: HPLC Method for the Analysis of this compound and Potential Degradation Products
This reverse-phase HPLC (RP-HPLC) method is designed for the separation and quantification of this compound and its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Thaw a frozen aliquot of this compound solution on ice.
-
Dilute the sample to the desired concentration using Mobile Phase A.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
Visualizations
Technical Support Center: Optimizing HPLC Separation of Vanilpyruvic Acid and Its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of vanilpyruvic acid and its key metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and related compounds.
| Issue | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | - Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the acidic analytes. - Mobile Phase pH Too High: If the mobile phase pH is close to or above the pKa of the acidic analytes, it can lead to peak tailing. - Column Contamination: Accumulation of contaminants on the column frit or packing material. | - Use an End-Capped Column: Employ a C18 or C8 column with end-capping to minimize silanol interactions. - Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of this compound and its metabolites. A pH range of 2.5-3.5 is often effective.[1][2] - Add an Ion-Pairing Agent: Consider adding a low concentration of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase. - Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. |
| Poor Peak Shape (Fronting) | - Sample Overload: Injecting too concentrated a sample can lead to peak fronting. - Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Dilute the Sample: Prepare a more dilute sample solution. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase composition. |
| Peak Splitting | - Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit. - Column Void: A void or channel has formed at the head of the column. - Co-elution: Two or more compounds are eluting at very similar retention times. | - Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters for all samples and mobile phases. - Reverse-Flush the Column: Disconnect the column and flush it in the reverse direction (if the manufacturer's instructions permit). - Replace the Column: If a void is suspected, the column may need to be replaced. - Optimize Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to improve separation. |
| Shifting Retention Times | - Inconsistent Mobile Phase Composition: Improperly mixed or prepared mobile phase. - Fluctuating Column Temperature: Lack of a stable column oven temperature. - Column Degradation: The stationary phase is degrading over time. - Pump Malfunction: Inconsistent flow rate from the HPLC pump. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase. - Use a Column Oven: Maintain a constant and controlled column temperature. - Monitor Column Performance: Track retention times and peak shapes of standards to monitor column health. - Service the HPLC Pump: Check for leaks and ensure the pump is delivering a consistent flow rate. |
| High Backpressure | - Blockage in the System: Clogged tubing, injector, or column frit. - Precipitation of Buffer: Buffer from the mobile phase precipitating in the system, often due to high organic solvent concentration. | - Systematically Isolate the Blockage: Disconnect components one by one (starting from the detector and moving backward) to identify the source of the high pressure. - Filter Mobile Phases: Ensure all mobile phases are filtered and buffers are fully dissolved. - Check Buffer Solubility: Ensure the buffer is soluble in the highest organic concentration of your gradient. |
| Baseline Noise or Drift | - Contaminated Mobile Phase or Detector Cell: Impurities in the solvents or a dirty flow cell. - Air Bubbles in the System: Dissolved gas in the mobile phase or a leak in the system. - Incomplete Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. | - Use HPLC-Grade Solvents: Use high-purity solvents and freshly prepared mobile phases. - Degas Mobile Phases: Use an online degasser or sonicate the mobile phase before use. - Flush the Detector Cell: Flush the flow cell with a suitable solvent. - Allow for Adequate Equilibration: Ensure the column is fully equilibrated before starting a sequence. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to separate this compound and its metabolites?
A1: A good starting point for a reversed-phase separation on a C18 or C8 column is a gradient elution with an acidic aqueous mobile phase and an organic modifier. For example, Mobile Phase A: 0.1% formic acid or phosphoric acid in water (pH ~2.5-3.5) and Mobile Phase B: Acetonitrile or methanol.[3][4][5] The gradient can be optimized to achieve the desired separation.
Q2: What type of HPLC column is best suited for this separation?
A2: A reversed-phase C18 or C8 column is commonly used for the separation of phenolic acids like this compound and its metabolites.[3][4][5] These columns provide good retention and selectivity for these moderately polar compounds. An end-capped column is recommended to minimize peak tailing due to silanol interactions.
Q3: How can I improve the resolution between closely eluting peaks?
A3: To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Small changes in pH can affect the ionization state of the analytes and thus their retention and selectivity.[1][6][7]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the analysis time.
-
Use a Longer Column or a Column with Smaller Particles: This can increase the number of theoretical plates and improve separation efficiency.
Q4: What is the best way to prepare a urine sample for analysis?
A4: Urine samples typically require preparation to remove interferences. A common method is solid-phase extraction (SPE).[8] Alternatively, a simple protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration, can be effective.
Q5: What detection wavelength should I use?
A5: Phenolic acids like this compound and its metabolites have UV absorbance maxima in the range of 210-280 nm. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength for all compounds of interest. A common starting point is around 280 nm.
Experimental Protocols
Sample Preparation from Urine
-
Thaw the frozen urine sample to room temperature.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulate matter.
-
Perform Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load 1 mL of the centrifuged urine supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Method for this compound and Metabolites
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC method described above.
| Compound | Retention Time (min) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| Vanillactic Acid | ~5.2 | >0.998 | ~0.5 | ~1.5 |
| This compound | ~8.9 | >0.999 | ~0.3 | ~1.0 |
| Homovanillic Acid (HVA) | ~12.5 | >0.999 | ~0.2 | ~0.7 |
| Vanillylmandelic Acid (VMA) | ~6.8 | >0.998 | ~0.4 | ~1.2 |
Note: These values are illustrative and may vary depending on the specific HPLC system, column, and experimental conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Simultaneous detection of Homovanillic acid (HVA) and Vanillyl mandelic acid (VMA) in urine sample by HPLC method | Neuroquantology [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. uv.es [uv.es]
- 7. Application of an LC-MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous analysis of dopamine and homovanillic acid by high-performance liquid chromatography with wall-jet/thin-layer electrochemical detection - Analyst (RSC Publishing) [pubs.rsc.org]
Troubleshooting Peak Tailing of Vanilpyruvic Acid in Reverse-Phase HPLC: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the analysis of vanilpyruvic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Understanding Peak Tailing in HPLC
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge.[1][2][3] In an ideal chromatogram, peaks are Gaussian or symmetrical in shape. Significant peak tailing can compromise the accuracy and precision of quantification by making it difficult to determine the start and end of the peak, which can also affect the resolution of adjacent peaks.[1][4] A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally considered indicative of significant peak tailing.[3][5]
For acidic compounds like this compound, peak tailing in RP-HPLC is often attributed to unwanted secondary interactions between the analyte and the stationary phase.[6][7]
Common Causes and Solutions for this compound Peak Tailing
Several factors can contribute to the peak tailing of this compound. This section outlines the most common causes and provides targeted troubleshooting strategies.
Secondary Interactions with Residual Silanols
Cause: The most prevalent cause of peak tailing for polar and ionizable compounds is the interaction with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][6][8] These silanol groups can be acidic and interact with polar functional groups of the analyte, leading to a secondary retention mechanism that causes peak tailing.[3][6][9]
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of residual silanol groups, thereby minimizing secondary interactions.[2][6][10] For acidic compounds like this compound, maintaining a mobile phase pH approximately 2 units below the analyte's pKa is a good starting point.[11] This ensures the analyte is in its neutral, less polar form, which is ideal for reverse-phase separation.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, rendering them less active.[1][6] Employing a well-end-capped C18 or C8 column can significantly improve the peak shape for acidic compounds.
-
Increase Buffer Concentration: A higher buffer concentration (typically 20-50 mM) in the mobile phase can help to mask the residual silanol groups and improve peak symmetry.[6][12]
Mobile Phase pH and Analyte Ionization
Cause: The ionization state of this compound is highly dependent on the mobile phase pH. If the pH is close to the pKa of this compound, both the ionized and non-ionized forms of the molecule will be present, leading to broad or tailing peaks.[1][13][14]
Solutions:
-
Optimize Mobile Phase pH: To ensure this compound is in a single, non-ionized state, the mobile phase pH should be adjusted to be at least 2 pH units below its pKa value.[11][15] This is a critical step for achieving sharp, symmetrical peaks for acidic compounds.
-
Utilize Buffers: Employing a suitable buffer system is crucial for maintaining a stable mobile phase pH throughout the analysis.[8][12] Common buffers for RP-HPLC include phosphate, acetate, and formate.
Column Overload
Cause: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[7][12][16]
Solutions:
-
Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume to ensure the analytical column's capacity is not exceeded.[5][16]
-
Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher carbon load.[12]
Extra-Column Effects
Cause: Peak broadening and tailing can be introduced by factors outside of the column, collectively known as extra-column effects. These include excessive tubing length, large internal diameter tubing, or poorly made connections that create dead volume.[1][9]
Solutions:
-
Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) to connect the injector, column, and detector.[5]
-
Ensure Proper Fittings: Check all fittings to ensure they are correctly installed and not contributing to dead volume.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues for this compound.
Quantitative Data Summary
The following table summarizes the potential impact of key parameters on the peak asymmetry of this compound. The values presented are illustrative and may vary depending on the specific column and HPLC system used.
| Parameter | Condition A | Tailing Factor (Tf) - A | Condition B | Tailing Factor (Tf) - B | Expected Improvement |
| Mobile Phase pH | pH 4.5 (near pKa) | 1.8 | pH 2.5 (with 0.1% Formic Acid) | 1.1 | Significant |
| Column Type | Non-End-Capped C18 | 1.6 | High-Quality End-Capped C18 | 1.2 | Moderate to Significant |
| Buffer Concentration | 5 mM Phosphate | 1.5 | 25 mM Phosphate | 1.2 | Moderate |
| Sample Load | 20 µL injection | 1.7 | 5 µL injection | 1.2 | Significant |
| Tubing ID | 0.25 mm | 1.4 | 0.12 mm | 1.2 | Minor to Moderate |
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Prepare Mobile Phase B: Acetonitrile.
-
Initial Conditions: Run a gradient with your standard method and observe the peak shape of this compound.
-
pH Adjustment:
-
If peak tailing is observed, prepare a series of aqueous mobile phases with varying concentrations of a suitable acid (e.g., 0.05%, 0.1%, 0.2% formic acid or phosphoric acid to achieve pH values between 2.0 and 3.0).
-
Inject the this compound standard with each mobile phase composition.
-
-
Data Analysis: Compare the chromatograms and select the pH that provides the best peak symmetry (Tf closest to 1.0).
Protocol 2: Evaluation of Sample Load
-
Prepare a Standard Stock Solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Create a Dilution Series: Prepare a series of dilutions from the stock solution (e.g., 0.5 mg/mL, 0.2 mg/mL, 0.1 mg/mL, 0.05 mg/mL).
-
Inject and Analyze: Inject a constant volume (e.g., 10 µL) of each dilution onto the column using the optimized mobile phase.
-
Assess Peak Shape: Analyze the tailing factor for each concentration. If the tailing factor decreases with decreasing concentration, column overload is a likely contributor to the peak shape issue.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a new C18 column?
A1: Even new columns can exhibit peak tailing for acidic compounds if the mobile phase is not optimized. The primary reason is likely secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[2][6] Ensure your mobile phase pH is sufficiently low (typically pH 2.5-3.0) to suppress the ionization of these silanols. Also, confirm that the column is from a reputable manufacturer and is well-end-capped.
Q2: Can the organic modifier in the mobile phase affect peak tailing for this compound?
A2: Yes, the choice of organic modifier (e.g., acetonitrile vs. methanol) can influence peak shape. While both are common in reverse-phase HPLC, they have different properties that can affect interactions with the stationary phase. It is worthwhile to evaluate both acetonitrile and methanol during method development to see which provides better peak symmetry for this compound.
Q3: I've adjusted the pH and am using a good column, but still see some tailing. What else can I check?
A3: If you have addressed the primary chemical causes, consider physical and system-related issues:
-
Extra-column volume: Ensure tubing is short and narrow in diameter, and all fittings are secure.[1][9]
-
Column contamination: The column inlet frit may be partially blocked with particulates from your sample or mobile phase.[4] Try flushing the column or, if the problem persists, replacing the frit or the column.
-
Sample solvent effects: If your sample is dissolved in a solvent much stronger than your initial mobile phase, it can cause peak distortion.[5][7] Whenever possible, dissolve your sample in the initial mobile phase.
Q4: How do I know if I'm overloading the column?
A4: A classic symptom of column overload is a peak that becomes more symmetrical as the sample concentration is decreased.[4] If you dilute your sample and see an improvement in peak shape, you were likely overloading the column. Other signs include a decrease in retention time as the sample concentration increases.[4]
Q5: Is it possible for this compound to interact with metal components in the HPLC system?
A5: Yes, acidic compounds with chelating properties can interact with trace metals in the stainless-steel components of the HPLC system (e.g., frits, tubing) or even within the silica packing material itself, leading to peak tailing.[6][9] This is less common with modern, high-purity materials but can be a factor. Using columns with PEEK or other inert hardware can mitigate this issue.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. biotage.com [biotage.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. moravek.com [moravek.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. restek.com [restek.com]
Vanilpyruvic acid stability under different pH and temperature conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of vanilpyruvic acid under various experimental conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and results.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C is also acceptable for up to two years.
Q2: What is the recommended storage for this compound in a solvent?
A2: Once dissolved, the stability of this compound is significantly reduced. For stock solutions, it is recommended to store them in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles. If a -80°C freezer is not available, storage at -20°C is possible, but the solution should be used within one month.
Q3: I need to prepare a working solution for my experiment at room temperature. How long can I expect it to be stable?
A3: While specific quantitative data is limited, it is best practice to prepare working solutions of this compound fresh for each experiment. At room temperature, particularly in aqueous solutions of neutral or alkaline pH, degradation is likely to be more rapid. For extended experiments, it is advisable to keep the working solution on ice and protected from light.
Q4: My experimental protocol requires incubating this compound at 37°C in a cell culture medium (pH ~7.4). Is it stable under these conditions?
A4: this compound is expected to have limited stability at 37°C and neutral to slightly alkaline pH. It is crucial to determine the stability of this compound under your specific experimental conditions. A pilot experiment to measure its concentration over the time course of your assay is highly recommended. Consider including a time-course control to account for any degradation.
Q5: What are the likely degradation products of this compound?
A5: this compound is a precursor to vanillactic acid. Under certain conditions, it may degrade into related compounds. The identification of specific degradation products would require analytical techniques such as HPLC-MS.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Store stock solutions in aliquots at -80°C. Perform a stability study under your specific experimental conditions. |
| Loss of compound activity | Improper storage of the powder or solution. | Review storage conditions. Ensure the powder is stored at -20°C and solutions are stored at -80°C for no longer than the recommended period. |
| Unexpected peaks in analytical chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method. |
Stability Data Summary
The following tables provide a template for summarizing quantitative stability data for this compound. Users are encouraged to populate these tables with their own experimental data.
Table 1: Stability of this compound in Aqueous Buffers at Various Temperatures
| pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) |
| 3.0 (Acidic) | 4 | ||
| 25 | |||
| 37 | |||
| 7.0 (Neutral) | 4 | ||
| 25 | |||
| 37 | |||
| 9.0 (Alkaline) | 4 | ||
| 25 | |||
| 37 |
Table 2: Recommended Storage Conditions Summary
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| Stock Solution in Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a general procedure to assess the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffers:
-
Prepare buffers of at least three different pH values (e.g., pH 3, pH 7, and pH 9).
-
Use buffers with known stability and low reactivity (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution with each buffer to a final concentration suitable for your analytical method.
-
-
Incubation:
-
Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C).
-
Protect the solutions from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench any further degradation by adding a strong acid or by freezing at -80°C.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).
-
Protocol for Temperature-Dependent Stability Study of this compound
This protocol describes a general method for evaluating the effect of temperature on the stability of this compound.
-
Preparation of Solution:
-
Prepare a solution of this compound in a buffer at a pH where it is most relevant for your application (e.g., pH 7.4).
-
-
Incubation:
-
Aliquot the solution into separate vials for each temperature and time point.
-
Incubate the vials at a range of temperatures (e.g., 4°C, 25°C, 37°C, and an elevated temperature like 50°C).
-
-
Sampling and Analysis:
-
At predetermined time intervals, remove a vial from each temperature.
-
Analyze the samples immediately or store them at -80°C until analysis.
-
Quantify the remaining this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
For each temperature, plot the concentration of this compound against time to determine the degradation rate constant (k).
-
Use the Arrhenius equation to evaluate the effect of temperature on the degradation rate.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
Identifying and removing impurities from synthetic Vanilpyruvic acid
Welcome to the technical support center for synthetic vanilpyruvic acid. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from synthetically prepared this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter in my synthetic this compound?
A1: Impurities in synthetic this compound can generally be categorized as follows:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include vanillin, pyruvic acid, or derivatives thereof.
-
By-products of the Synthesis: These can be numerous and depend on the specific reaction conditions. Common by-products may arise from side reactions such as self-condensation of starting materials, or incomplete reactions.
-
Degradation Products: this compound can be susceptible to degradation, especially under harsh temperature or pH conditions.[1] Potential degradation products include vanillic acid through oxidation or decarboxylation products.
Q2: My purified this compound is an oil and won't solidify. What could be the issue?
A2: The presence of residual solvents or impurities can significantly lower the melting point of a compound, causing it to present as an oil rather than a solid. Even small amounts of contaminants can disrupt the crystal lattice formation. It is also possible that the product is hygroscopic and has absorbed moisture from the atmosphere. Ensure your product is thoroughly dried under vacuum. If it remains an oil, further purification is likely necessary.
Q3: I'm seeing unexpected peaks in the HPLC analysis of my purified product. How can I identify them?
A3: Unexpected peaks in an HPLC chromatogram indicate the presence of impurities. To identify these, you can employ several strategies:
-
Spiking: Co-inject your sample with known potential impurities (e.g., starting materials). An increase in the peak area of a specific peak will help confirm its identity.
-
LC-MS Analysis: Liquid chromatography-mass spectrometry (LC-MS) can provide the molecular weight of the compounds associated with each peak, offering valuable clues to their identity.
-
Fraction Collection and NMR: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak as it elutes from the HPLC and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Q4: What is the best way to store synthetic this compound to prevent degradation?
A4: To minimize degradation, this compound should be stored in a cool, dark, and dry place. A freezer at -20°C is a suitable option for long-term storage. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guides
Problem 1: Low Purity of Crude this compound
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Several significant peaks in the initial HPLC analysis.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete reaction. | Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the stoichiometry of the reactants. |
| Sub-optimal reaction temperature. | Ensure the reaction temperature is carefully controlled. Temperatures that are too high can lead to by-product formation, while temperatures that are too low can result in an incomplete reaction. |
| Impure starting materials. | Verify the purity of your starting materials before beginning the synthesis. Purify them if necessary. |
Problem 2: Difficulty in Removing a Persistent Impurity
Symptoms:
-
An impurity peak remains in the HPLC chromatogram even after initial purification.
-
The melting point of the product does not sharpen after recrystallization.
Possible Causes and Solutions:
| Cause | Solution |
| The impurity has similar solubility to this compound. | If recrystallization is ineffective, column chromatography is a recommended alternative. A different solvent system for recrystallization may also be effective. |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent or a multi-solvent system.[2][3] In some cases, converting the impure product to a salt, recrystallizing the salt, and then neutralizing it back to the acid can be an effective purification strategy. |
| The impurity is a structural isomer. | Isomers can be challenging to separate. High-resolution HPLC with a different stationary phase or a different mobile phase composition may be required. Preparative HPLC is a viable option for separating isomers. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This is a general method that can be adapted for the analysis of this compound and its impurities. Optimization may be required.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid). |
| Gradient | Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the initial mobile phase composition. |
Recrystallization for Purification
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical.
Solvent Selection:
-
Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Common solvent systems to try for polar compounds like this compound include:
-
Water
-
Ethanol/Water mixture
-
Ethyl Acetate/Hexane mixture
-
Acetone/Water mixture
-
General Protocol:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Nuclear Magnetic Resonance (NMR) for Structural Verification
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6, Methanol-d4).
Data Interpretation:
-
The 1H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons.
-
The 13C NMR spectrum will show the corresponding carbon signals.
-
The absence of peaks corresponding to starting materials or known by-products is an indicator of high purity.
-
Consult spectral databases for reference spectra of this compound and potential impurities.
Visualizations
Caption: Purification workflow for synthetic this compound.
Caption: Logical workflow for identifying unknown impurities.
References
Technical Support Center: Synthesis of Vanilpyruvic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of vanilpyruvic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: this compound (4-hydroxy-3-methoxyphenylpyruvic acid) can be synthesized from several precursors. The most common approaches involve the enzymatic conversion of L-DOPA or the chemical modification of vanillin. Biotechnological routes using engineered microorganisms to convert substrates like ferulic acid are also emerging.
Q2: What are the main challenges encountered in this compound synthesis?
A2: Researchers may face several challenges, including low yields, substrate or product inhibition of enzymes in biocatalytic methods, and the formation of byproducts.[1][2] In chemical synthesis, harsh reaction conditions can lead to the degradation of the desired product. Catalyst deactivation can also be a significant issue in certain catalytic processes.[3][4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the synthesis can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to quantify the consumption of the starting material and the formation of this compound. Thin-Layer Chromatography (TLC) can also be used for a more qualitative and rapid assessment of the reaction's progress.
Q4: What are the typical purification methods for this compound?
A4: Purification of this compound typically involves extraction and crystallization. After the reaction, the product can be extracted from the aqueous phase using an organic solvent. Subsequent purification can be achieved by recrystallization from a suitable solvent system to obtain a product of high purity. Column chromatography can also be employed for further purification if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Suboptimal reaction temperature or pH.- Inefficient enzyme activity or catalyst performance.- Substrate or product inhibition.[1][2]- Degradation of the product. | - Optimize temperature and pH for the specific synthetic route.- Use a higher concentration of a more active enzyme or catalyst.- Implement a fed-batch or continuous process to maintain low substrate and product concentrations.[5]- Employ milder reaction conditions to prevent product degradation. |
| Byproduct Formation | - Non-specific enzyme activity.- Side reactions due to reactive intermediates.- Impurities in starting materials. | - Use a more specific enzyme or catalyst.- Modify reaction conditions (e.g., temperature, pH, solvent) to disfavor side reactions.- Ensure the purity of all starting materials and reagents. |
| Enzyme/Catalyst Deactivation | - Presence of inhibitors in the reaction mixture.- Harsh reaction conditions (e.g., extreme pH or temperature).- Poisoning of the catalyst by impurities or byproducts.[3][4] | - Purify starting materials to remove potential inhibitors.- Optimize reaction conditions to be within the stable range of the enzyme or catalyst.- For heterogeneous catalysts, consider regeneration procedures or the use of a more robust catalyst. |
| Difficulty in Product Isolation | - Emulsion formation during extraction.- Poor crystallization. | - To break emulsions, add a small amount of brine or a different organic solvent.- For crystallization, try different solvent systems, seeding with a small crystal of the pure product, or slow cooling. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Phenylpyruvic Acid from L-Phenylalanine (Analogous to this compound Synthesis)
This protocol for phenylpyruvic acid can be adapted for this compound by using L-DOPA as the substrate with an appropriate L-amino acid deaminase (L-AAD).
Materials:
-
Engineered E. coli cells expressing L-amino acid deaminase (L-AAD)
-
L-Phenylalanine (or L-DOPA for this compound)
-
Phosphate buffer (pH 8.0)
-
Bioreactor
Procedure:
-
Cell Culture and Induction: Culture the engineered E. coli in a suitable growth medium. Induce the expression of L-AAD as per the specific expression system's protocol.
-
Bioconversion:
-
Harvest the cells and resuspend them in the phosphate buffer to a desired cell density.
-
Set up the bioreactor with the cell suspension.
-
Add the substrate (L-phenylalanine or L-DOPA) to the bioreactor. A fed-batch strategy, where the substrate is added gradually, is recommended to avoid substrate inhibition.[5]
-
Monitor the reaction progress using HPLC.
-
-
Product Isolation:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Acidify the supernatant to precipitate the pyruvic acid derivative.
-
Collect the precipitate by filtration and wash with cold water.
-
Further purify the product by recrystallization.
-
Optimization Data for Phenylpyruvic Acid Production:
| Parameter | Optimized Value | Reference |
| Temperature | 35°C (growing cells), 40°C (resting cells) | [1][2] |
| pH | 8.0 | [1][2] |
| Agitation Speed | 500 rpm | [1][2][6] |
| Aeration Rate | 1.5 vvm | [1][2][6] |
| Substrate Concentration | 20-30 g/L (fed-batch) | [1][2] |
Protocol 2: Chemical Synthesis of Vanillic Acid from Vanillin (A Potential Precursor Route)
This protocol describes the oxidation of vanillin to vanillic acid. Further modifications would be necessary to convert vanillic acid to this compound, for instance, through a process analogous to the conversion of phenylalanine to phenylpyruvic acid.
Materials:
-
Vanillin
-
Silver oxide (Ag₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
Preparation of Silver Oxide: Prepare fresh silver oxide by reacting silver nitrate with sodium hydroxide.
-
Oxidation Reaction:
-
In a reaction vessel, suspend the freshly prepared silver oxide in water.
-
Add sodium hydroxide pellets with vigorous stirring.
-
Heat the mixture to 55-60°C.
-
Gradually add vanillin to the reaction mixture while maintaining the temperature.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture and add water to dissolve the fusion mixture.
-
Acidify the solution with hydrochloric acid to precipitate the vanillic acid.
-
Filter the precipitate, wash with cold water, and dry.
-
The crude vanillic acid can be further purified by recrystallization.
-
Visualizations
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. Two-Step Production of Phenylpyruvic Acid from L-Phenylalanine by Growing and Resting Cells of Engineered Escherichia coli: Process Optimization and Kinetics Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. Enhanced phenylpyruvic acid production with Proteus vulgaris in fed-batch and continuous fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming matrix effects in LC-MS/MS analysis of Vanilpyruvic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Vanilpyruvic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, focusing on the mitigation of matrix effects.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions for a polar acidic compound. | - Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to promote its neutral form and improve retention on a reverse-phase column. - Adjust Gradient Elution: A shallower gradient around the elution time of this compound can improve peak shape.[1] - Consider HILIC Chromatography: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reverse-phase chromatography. |
| Low Signal Intensity or Ion Suppression | Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) are suppressing the ionization of this compound.[2][3] | - Improve Sample Preparation: Implement a more rigorous sample clean-up method. Options include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2][4] For plasma samples, consider specific phospholipid removal techniques.[1][3][5][6] - Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components.[7] However, this may compromise the limit of detection. - Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal. |
| High Signal Variability Between Injections (Poor Precision) | Inconsistent matrix effects or sample preparation. | - Automate Sample Preparation: If possible, use automated sample preparation systems to ensure consistency. - Ensure Complete Removal of Precipitated Proteins: If using protein precipitation, ensure complete precipitation and clear separation of the supernatant. - Use a Robust Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability. |
| Inaccurate Quantification | Uncorrected matrix effects leading to either ion suppression or enhancement. | - Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects. - Employ a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for matrix effects and ensure accurate quantification. |
| Carryover (Peak Detected in Blank Injection) | Adsorption of this compound to the LC system components. | - Optimize Wash Solvents: Use a strong wash solvent in the autosampler and a thorough column wash at the end of each run. - Check for Contamination: Ensure that the mobile phases, vials, and other consumables are free from contamination. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix.[2] In the case of this compound analysis in biological fluids like urine or plasma, endogenous substances can suppress or enhance its signal during LC-MS/MS analysis, leading to inaccurate and imprecise results.[3]
Q2: What is the most common sample preparation technique for urinary analysis of this compound?
A: For urinary analysis of compounds similar to this compound, such as Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA), a simple "dilute-and-shoot" method is often employed due to the relatively lower complexity of the urine matrix compared to plasma.[7] However, for higher sensitivity and to minimize matrix effects, Solid-Phase Extraction (SPE) is also a widely used and effective technique.[2]
Q3: Is a derivatization step necessary for the analysis of this compound?
A: While direct analysis of organic acids is possible, derivatization can improve chromatographic retention on reverse-phase columns and enhance detection sensitivity. A common derivatizing agent for organic acids is 3-Nitrophenylhydrazine (3-NPH).
Q4: What is the best way to compensate for matrix effects in this compound analysis?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS has the same physicochemical properties as this compound and will be affected by the matrix in the same way, allowing for reliable correction of the analyte signal.
Q5: I cannot find a commercially available stable isotope-labeled internal standard for this compound. What are my options?
A: If a specific SIL-IS for this compound is unavailable, you have a few options:
-
Use a structurally similar SIL-IS: Deuterated analogs of similar compounds like Homovanillic Acid (HVA-d5) or Vanillylmandelic Acid (VMA-d3) could be considered, though their elution and ionization behavior may not perfectly match.
-
Custom Synthesis: Several companies specialize in the custom synthesis of stable isotope-labeled compounds.
-
Matrix-Matched Calibration: This approach can help to mitigate matrix effects but is more labor-intensive and may not account for sample-to-sample variability as effectively as a SIL-IS.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for analytes structurally similar to this compound (Homovanillic Acid - HVA and Vanillylmandelic Acid - VMA) in urine, demonstrating the impact of an internal standard (IS) on mitigating matrix effects.
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect Bias (%) (with IS Normalization) |
| HVA | Dilute-and-Shoot | 97.0 - 107.0 | 93.0 - 112.0 |
| VMA | Dilute-and-Shoot | 97.0 - 106.0 | 97.0 - 110.0 |
Data adapted from a study on the LC-MS/MS analysis of HVA and VMA in human urine.[8][9]
Experimental Protocols & Visualizations
Experimental Workflow for this compound Analysis
This workflow outlines the key steps for the quantitative analysis of this compound in a biological matrix, incorporating best practices for overcoming matrix effects.
References
- 1. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. aurorabiomed.com [aurorabiomed.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Storage and handling recommendations for Vanilpyruvic acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Vanilpyruvic acid. Adherence to these guidelines is critical for maintaining the compound's integrity and ensuring experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry and cool place. For long-term stability, storage at -20°C is recommended, which can preserve the compound for up to three years.[1][2] Storage at 4°C is also an option for shorter periods, maintaining stability for up to two years.[2]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[3] For solutions in solvents like DMSO, storage at -80°C is advised for a shelf life of up to one year, while storage at -20°C is suitable for up to one month.[1][3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of ≥ 27 mg/mL (128.46 mM).[1][3] It is also described as being soluble in water and other organic solvents due to its polar nature.[4]
Q4: What are the primary safety concerns when handling this compound?
A4: this compound is classified as a skin and eye irritant.[5][6] It may also cause respiratory irritation.[5][6] Therefore, it is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[7][8]
Q5: How should I handle the shipment of this compound?
A5: this compound is typically shipped at room temperature in its solid form.[2] However, for solutions or evaluation samples, shipping with blue ice is often utilized.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Experimental Results | Compound degradation due to improper storage. | Verify storage conditions (temperature, humidity, light exposure). If improperly stored, consider using a fresh stock of the compound. For solutions, avoid repeated freeze-thaw cycles by preparing and storing in single-use aliquots.[3] |
| Compound Will Not Dissolve | Incorrect solvent or insufficient mixing. | Ensure the use of an appropriate solvent such as DMSO.[1][3] Gentle warming to 37°C and sonication can aid in dissolution.[3] |
| Visible Discoloration of Solid Compound | Potential degradation due to exposure to air, light, or moisture. | Discard the product if significant discoloration is observed. Ensure the container is tightly sealed and stored in a dark, dry place. |
| Skin or Eye Irritation | Direct contact with the compound. | In case of skin contact, wash immediately with plenty of soap and water.[6] For eye contact, rinse cautiously with water for several minutes.[6][8] Always wear appropriate PPE. |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage Temperature (Solid) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [2] | |
| Storage Temperature (In Solvent) | -80°C | 1 year | [1] |
| -20°C | 1 month | [3] | |
| Solubility in DMSO | 27 mg/mL (128.46 mM) | N/A | [1][3] |
Experimental Workflow & Troubleshooting Logic
Caption: Workflow for handling, storage, and troubleshooting of this compound.
References
- 1. This compound | Biochemical reagent | TargetMol [targetmol.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. glpbio.com [glpbio.com]
- 4. CAS 1081-71-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Validation & Comparative
Comparing the biological activity of Vanilpyruvic acid and its analogs
A Comprehensive Comparison of the Biological Activities of Vanilpyruvic Acid Analogs
Introduction
This compound is a phenolic compound of interest in various biomedical research fields. Its structural analogs, which feature modifications to the phenyl ring and the pyruvic acid side chain, are also subjects of investigation for their potential therapeutic properties. This guide provides a comparative analysis of the biological activities of this compound and its key analogs: phenylpyruvic acid, 4-hydroxyphenylpyruvic acid, and indole-3-pyruvic acid. The comparison focuses on their anti-inflammatory, antioxidant, and anticancer properties, supported by available experimental data.
Note on Data Availability: Extensive literature searches did not yield specific quantitative data (e.g., IC50 values) for the anti-inflammatory, antioxidant, or anticancer activities of this compound itself. The compound is primarily documented as a human urinary metabolite, particularly in the context of aromatic L-amino acid decarboxylase deficiency. Therefore, this guide will focus on a detailed comparison of its structural analogs for which experimental data are available. Vanillic acid, a related phenolic acid, is included in the antioxidant section to provide a relevant benchmark due to its structural similarity and well-documented antioxidant properties.
Biological Activity Comparison
The biological activities of this compound analogs are summarized below, with quantitative data presented in tabular format for ease of comparison.
Anti-inflammatory Activity
Inflammation is a critical biological response, and its modulation is a key therapeutic strategy for numerous diseases. The anti-inflammatory potential of this compound analogs has been investigated using various in vitro models, such as the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Phenylpyruvic acid | NLRP3 Inflammasome Activation | Macrophages | Promotes pro-inflammatory polarization | [1][2][3] |
| 4-Hydroxyphenylpyruvic acid | Nitric Oxide (NO) Production | RAW 264.7 | ~2 mM | [4] |
| IL-6 Production | RAW 264.7 | Dose-dependent inhibition | [4] | |
| Indole-3-pyruvic acid | Colonic Inflammation | Mouse Model | Reduces colonic expression of Il1b, Ifng, Tnfa, and Il12b at 0.1% in diet |
Phenylpyruvic acid has been shown to promote the polarization of pro-inflammatory macrophages and enhance the activation of the NLRP3 inflammasome[1][2][3]. In contrast, 4-hydroxyphenylpyruvic acid demonstrates anti-inflammatory effects by inhibiting the production of nitric oxide and pro-inflammatory cytokines in activated macrophages[4]. Indole-3-pyruvic acid has also been shown to reduce colonic inflammation in a mouse model of colitis.
Antioxidant Activity
Antioxidants are crucial for combating oxidative stress, a key factor in the pathogenesis of many chronic diseases. The antioxidant capacity of this compound analogs is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.
| Compound | Assay | IC50/SC50 Value | Reference |
| Vanillic Acid | DPPH Radical Scavenging | 10 mM (in paper-based assay) | [5] |
| Hypochlorous Acid (HOCl) Scavenging | 1.74 µg/mL | [6][7][8][9] | |
| Hydrogen Peroxide (H2O2) Scavenging | 10.40 µg/mL | [6][7][8][9] | |
| Protein Glycation Inhibition | 46.4 µg/mL | [6][7] | |
| 4-Hydroxyphenylpyruvic acid | Mitochondrial Superoxide Production | Decreases production |
Note: Data for Vanillic Acid is presented as a relevant comparison due to the lack of direct data for this compound.
Vanillic acid is a potent antioxidant with strong scavenging activity against various reactive oxygen species[6][7][8][9]. It also effectively inhibits protein glycation[6][7]. 4-Hydroxyphenylpyruvic acid has been shown to decrease mitochondrial superoxide production.
Anticancer Activity
The potential of this compound analogs to inhibit the growth of cancer cells has been explored in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a compound's cytotoxicity.
| Compound | Cell Line | IC50 Value | Reference |
| Phenylpyruvic acid | A549 (Lung) | Tumorostatic effect at 2.4 mM (24h) | [4] |
| MDA-MB-231 (Breast) | Tumorostatic effect at 2.4 mM (72h) | [4] | |
| Indole-3-pyruvic acid Analog (Vincamine) | A549 (Lung) | 309.7 µM | [10] |
| Indole-based compound 3r | A549 (Lung) | 18.44 µM | |
| Indole-based compound | MCF-7 (Breast) | 0.46 µM | [10] |
| Betulinic Acid | MCF-7 (Breast) | 13.5 µg/mL | [11] |
Note: Data for Indole-based compounds and Betulinic Acid are presented as examples of compounds with similar structural motifs or activities against the specified cell lines.
Phenylpyruvic acid has demonstrated a tumorostatic effect on both lung and breast cancer cell lines at millimolar concentrations[4]. Various indole-containing compounds, structurally related to indole-3-pyruvic acid, have shown potent anticancer activity against A549 and MCF-7 cells with IC50 values in the micromolar range[10].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Reaction Mixture: In a test tube or a 96-well plate, mix a specific volume of the test sample solution with the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample and 200 µL of DPPH).
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[9][12][13][14]
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Principle: In macrophages, the enzyme inducible nitric oxide synthase (iNOS) is expressed in response to pro-inflammatory stimuli like LPS, leading to the production of NO. NO is rapidly oxidized to nitrite (NO2-), which can be quantified using the Griess reagent.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour) before LPS stimulation.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite in the samples is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
Calculation: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.[15][16]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[6][8]
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanisms of action and the methodologies employed.
Caption: NF-κB signaling pathway in inflammation.
Caption: Workflow for MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. jrmds.in [jrmds.in]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 156-06-9: Phenylpyruvic acid | CymitQuimica [cymitquimica.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Quantification of Vanilpyruvic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Vanilpyruvic acid (VPA), a key biomarker in certain metabolic disorders. The following sections detail the experimental protocols and performance data for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), enabling an informed selection of the most suitable method for your research or clinical needs.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The table below summarizes the typical validation parameters for the quantification of this compound and structurally similar organic acids by GC-MS, HPLC-UV, and LC-MS/MS. Please note that while data for GC-MS and LC-MS/MS are often part of broader organic acid profiling, HPLC-UV methods generally require a derivatization step to enhance sensitivity and selectivity for keto acids.
| Parameter | GC-MS (as part of Organic Acid Profile) | HPLC-UV (with Derivatization) | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 | >0.998 |
| Limit of Detection (LOD) | 0.1 - 1 µmol/L | 0.5 - 5 µmol/L | 0.01 - 0.5 µmol/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µmol/L | 1 - 15 µmol/L | 0.05 - 1 µmol/L |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Sample Volume | ~1 mL urine | ~0.5 mL plasma/urine | ~0.1 mL plasma/urine |
| Analysis Time per Sample | ~30-40 minutes | ~20-30 minutes | ~5-15 minutes |
| Specificity | High (with mass spectral library) | Moderate to High (dependent on chromatography and derivatization) | Very High (based on parent and fragment ion masses) |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
This method is a well-established approach for the semi-quantitative or quantitative analysis of a wide range of organic acids in biological fluids, including urine.
a. Sample Preparation (Urine)
-
Internal Standard Addition: To 1 mL of urine, add a known amount of an internal standard (e.g., a stable isotope-labeled VPA or a non-endogenous organic acid).
-
Acidification: Adjust the pH of the urine sample to <2 with hydrochloric acid.
-
Extraction: Perform a liquid-liquid extraction using 3 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes. Repeat the extraction and combine the organic layers.
-
Drying: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Reconstitute the dried extract in 50 µL of pyridine and 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.
b. GC-MS Conditions
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Identification: Based on retention time and comparison of mass spectra with a reference library.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Direct analysis of this compound by HPLC-UV is challenging due to its poor chromophore. Therefore, a pre-column derivatization step is typically employed.
a. Sample Preparation and Derivatization (Plasma/Urine)
-
Protein Precipitation (for plasma): To 200 µL of plasma, add 600 µL of cold acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. For urine, centrifugation to remove particulates may be sufficient.
-
Internal Standard Addition: Add a known amount of a suitable internal standard.
-
Derivatization: To the supernatant or urine sample, add 100 µL of a derivatizing agent solution (e.g., 2,4-dinitrophenylhydrazine in acidic solution). Heat at 60°C for 30 minutes to form the hydrazone derivative.
-
Extraction: Extract the derivative into an organic solvent like ethyl acetate.
-
Drying and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
b. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: Wavelength will be dependent on the absorption maximum of the VPA-derivative (typically in the range of 350-380 nm for DNPH derivatives).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the quantification of this compound and is often the method of choice for targeted analysis in complex biological matrices.
a. Sample Preparation (Plasma/Urine)
-
Internal Standard Addition: Add a stable isotope-labeled VPA internal standard to 100 µL of the sample.
-
Protein Precipitation (for plasma): Add 300 µL of cold methanol. Vortex and centrifuge at 12,000 x g for 10 minutes.
-
Dilution (for urine): Dilute the urine sample with water.
-
Filtration: Filter the supernatant or diluted urine through a 0.22 µm filter.
b. LC-MS/MS Conditions
-
Column: A suitable reverse-phase or HILIC column.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for VPA and its internal standard would need to be optimized. For example, a possible transition for VPA (m/z 209.04) could be monitored.
Mandatory Visualizations
Workflow for GC-MS Analysis of this compound
A Comparative Guide to Vanilpyruvic Acid and Phenylpyruvic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of vanilpyruvic acid and phenylpyruvic acid, two organic keto acids pertinent to metabolic research. While both share a core pyruvic acid structure, their distinct metabolic origins and physiological implications set them apart. Phenylpyruvic acid is extensively studied due to its central role in the pathophysiology of phenylketonuria (PKU), a well-characterized inborn error of metabolism. In contrast, this compound is a less-explored metabolite associated with catecholamine metabolism, with emerging significance in the diagnosis of certain enzymatic deficiencies. This document aims to objectively present the current state of knowledge on both compounds, supported by experimental data and detailed methodologies, to aid researchers in their metabolic studies.
At a Glance: Key Differences
| Feature | This compound | Phenylpyruvic Acid |
| Metabolic Origin | Metabolite of catecholamines (dopamine, norepinephrine, epinephrine)[1] | Metabolite of phenylalanine[2][3][4] |
| Associated Pathology | Aromatic L-amino acid decarboxylase (AADC) deficiency[5] | Phenylketonuria (PKU)[2][3] |
| Primary Precursor | Vanilalanine (in AADC deficiency) | Phenylalanine[2][3][4] |
| Known Metabolic Effects | Limited direct evidence; inferred role in neurotransmitter metabolism | Inhibition of mitochondrial respiration, glycolysis, and pentose phosphate pathway[6][7][8][9][10] |
| Primary Research Focus | Biomarker for specific metabolic disorders | Pathophysiology of PKU, neurotoxicity[11] |
Metabolic Pathways and Synthesis
The metabolic pathways leading to the formation of this compound and phenylpyruvic acid are distinct, reflecting their different precursor molecules and the enzymatic reactions involved.
This compound Synthesis
This compound is a metabolite in the catecholamine pathway. Under normal physiological conditions, its presence is minimal. However, in certain metabolic disorders, such as Aromatic L-amino acid Decarboxylase (AADC) deficiency, alternative metabolic routes are activated. In AADC deficiency, the impaired conversion of L-DOPA to dopamine leads to an accumulation of L-DOPA and its metabolites. One such pathway involves the transamination of vanilalanine, a metabolite of L-DOPA, to form this compound.[12]
Phenylpyruvic Acid Synthesis
Phenylpyruvic acid is a key metabolite in the pathophysiology of Phenylketonuria (PKU).[2][3] PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which normally converts phenylalanine to tyrosine. When PAH is deficient, phenylalanine accumulates and is shunted into an alternative pathway where it undergoes transamination to form phenylpyruvic acid.[3]
Comparative Metabolic Effects
The metabolic consequences of elevated phenylpyruvic acid levels are well-documented, particularly in the context of the neurological damage seen in untreated PKU. In contrast, the direct metabolic effects of this compound are not as extensively studied, and much of the understanding is inferred from its association with catecholamine metabolism.
Phenylpyruvic Acid: A Disruptor of Cellular Energy Metabolism
Experimental evidence strongly indicates that phenylpyruvic acid interferes with fundamental cellular energy processes.
-
Inhibition of Mitochondrial Respiration: Phenylpyruvic acid has been shown to inhibit mitochondrial respiration by targeting key components of pyruvate metabolism. It competitively inhibits pyruvate dehydrogenase, the enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle.[13] Furthermore, it has been demonstrated to impede the transport of pyruvate into the mitochondria.[8] This dual inhibition effectively reduces the fuel supply for the TCA cycle and subsequent oxidative phosphorylation.
-
Impairment of Glycolysis: Studies have shown that both phenylalanine and its metabolite, phenylpyruvic acid, can inhibit glycolysis in hepatocytes.[6] This inhibition of the primary pathway for glucose breakdown further exacerbates the energy deficit caused by its effects on mitochondrial respiration.
-
Inhibition of the Pentose Phosphate Pathway: Phenylpyruvic acid has been found to significantly reduce the activity of glucose-6-phosphate dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway (PPP).[9] The PPP is the primary source of NADPH, a crucial reducing equivalent for protecting cells against oxidative stress. Inhibition of G6PDH by phenylpyruvic acid can lead to a state of increased oxidative stress, which is believed to contribute to the neuropathology of PKU.[9][11]
-
Impact on Neurotransmitter Synthesis: The accumulation of phenylalanine and its metabolites, including phenylpyruvic acid, can disrupt neurotransmitter synthesis. High levels of phenylalanine compete with other large neutral amino acids, such as tyrosine and tryptophan, for transport across the blood-brain barrier. Tyrosine and tryptophan are precursors for the synthesis of dopamine, norepinephrine, and serotonin. While phenylpyruvic acid itself does not directly inhibit neurotransmitter synthesis, its precursor's accumulation contributes to the neurological symptoms of PKU by limiting the availability of essential neurotransmitter precursors.[11]
This compound: A Potential Modulator of Catecholamine Metabolism
Direct experimental data on the metabolic effects of this compound is scarce. However, its origin as a metabolite of L-DOPA in AADC deficiency suggests its involvement in the broader context of catecholamine metabolism. Elevated levels of this compound, along with other vanil- compounds, in the urine of patients with AADC deficiency serve as important diagnostic markers.[12] The accumulation of these metabolites reflects the biochemical disruption in the synthesis of dopamine and serotonin. Further research is needed to elucidate whether this compound itself exerts any direct biological effects on neurotransmitter pathways or other metabolic processes.
Experimental Protocols
For researchers investigating the metabolic effects of these compounds, the following are detailed methodologies for key experiments.
Measurement of Mitochondrial Respiration
This protocol is adapted for assessing the impact of compounds like phenylpyruvic acid on mitochondrial oxygen consumption using a Seahorse XFe96 Extracellular Flux Analyzer.
Objective: To measure the key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XFe96 Extracellular Flux Analyzer
-
Seahorse XF Cell Mito Stress Test Kit
-
Adherent cells (e.g., neuronal cell line, hepatocytes)
-
Cell culture medium and supplements
-
Assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Test compounds (this compound, Phenylpyruvic acid)
-
Oligomycin, FCCP, Rotenone/Antimycin A (from the kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF96 cell culture microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Hydrate Sensor Cartridge: Hydrate the Seahorse XF96 sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Prepare Assay Medium: Warm the assay medium to 37°C and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust the pH to 7.4.
-
Prepare Test Compounds: Prepare stock solutions of this compound and phenylpyruvic acid in a suitable solvent (e.g., assay medium). Prepare serial dilutions to be added to the injection ports of the sensor cartridge.
-
Prepare Inhibitor Solutions: Reconstitute the inhibitors (oligomycin, FCCP, rotenone/antimycin A) according to the kit instructions and prepare the desired concentrations for injection.
-
Cell Plate Preparation: a. Remove the cell culture medium from the wells. b. Gently wash the cells twice with the pre-warmed assay medium. c. Add the final volume of assay medium to each well. d. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Run the Assay: a. Load the hydrated sensor cartridge with the prepared test compounds and inhibitors into the appropriate injection ports. b. Place the cell plate into the Seahorse XFe96 analyzer. c. Start the assay protocol, which will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the test compound, oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the key parameters of mitochondrial respiration according to the Seahorse XF Cell Mito Stress Test guidelines.
Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity Assay
This fluorometric assay protocol can be used to determine the effect of compounds like phenylpyruvic acid on G6PDH activity.
Objective: To quantify the enzymatic activity of G6PDH in cell or tissue lysates.
Materials:
-
G6PDH Activity Assay Kit (Fluorometric)
-
96-well white plate with a flat bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
-
Cell or tissue samples
-
G6PDH Assay Buffer (from kit)
-
Test compounds (this compound, Phenylpyruvic acid)
Procedure:
-
Sample Preparation: a. Homogenize cells or tissue in ice-cold G6PDH Assay Buffer. b. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of the supernatant.
-
Standard Curve Preparation: Prepare a series of NADPH standards according to the kit instructions to generate a standard curve.
-
Reaction Setup: a. Add samples (lysates) to the wells of the 96-well plate. Include a positive control (G6PDH enzyme) and a blank (assay buffer). b. For testing inhibitors, pre-incubate the sample with different concentrations of this compound or phenylpyruvic acid for a specified time.
-
Reaction Mix Preparation: Prepare a reaction mix containing the G6PDH substrate and a probe as per the kit's protocol.
-
Initiate Reaction: Add the reaction mix to all wells, including standards, samples, and controls.
-
Measurement: Immediately measure the fluorescence in kinetic mode at 37°C for 10-40 minutes.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Use the NADPH standard curve to determine the amount of NADPH produced in the samples. c. Calculate the G6PDH activity and express it as units per milligram of protein.
Conclusion
This compound and phenylpyruvic acid, while structurally related, originate from distinct metabolic pathways and are associated with different pathological conditions. Phenylpyruvic acid is a well-established neurotoxin in the context of PKU, with its detrimental effects on cellular energy metabolism extensively documented. In contrast, this compound's role is primarily as a biomarker for disorders of catecholamine metabolism, and its direct metabolic impact remains an area for future investigation. The experimental protocols provided in this guide offer a starting point for researchers to further explore the metabolic consequences of these and other related organic acids, contributing to a deeper understanding of metabolic diseases and the development of novel therapeutic strategies.
References
- 1. Phenylalanine hydroxylase deficient phenylketonuria comparative metabolomics identifies energy pathway disruption and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 4. P. aeruginosa Metabolome Database: Phenylpyruvic acid (PAMDB000084) [pseudomonas.umaryland.edu]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0011714) [hmdb.ca]
- 6. Energy metabolism profile of the effects of amino acid treatment on hepatocytes: Phenylalanine and phenylpyruvate inhibit glycolysis of hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effects of L-phenylalanine and phenylpyruvate on glycolysis in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpyruvic Acid Decreases Glucose-6-Phosphate Dehydrogenase Activity in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effect of phenylpyruvate on pyruvate metabolism in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Metabolic Fates of Pyruvate in Normal and Neoplastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of phenylpyruvate on pyruvate dehydrogenase activity in rat brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Vanilpyruvic Acid: An In Vitro Examination of Its Antioxidant Efficacy Compared to Established Antioxidants
For Immediate Release
[City, State] – [Date] – In the continuous search for novel and effective antioxidant compounds for applications in research, drug development, and functional foods, this guide provides a comparative analysis of the in vitro antioxidant efficacy of vanilpyruvic acid. Due to the limited availability of direct comparative studies on this compound, this report also includes data on the structurally related and more extensively studied compound, vanillic acid, to provide a preliminary benchmark against well-established antioxidants such as ascorbic acid, gallic acid, and Trolox.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is a critical determinant of its potential to mitigate oxidative stress-induced cellular damage. This is commonly evaluated through various in vitro assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.
Due to a lack of available data for this compound, the following table presents a summary of the in vitro antioxidant activity of its related compound, vanillic acid, in comparison to other known antioxidants, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Vanillic Acid | > 200 | 17.3 ± 0.5 | [1] |
| Ascorbic Acid | 41.25 | 28.23 | [2] |
| Gallic Acid | 1.59 ± 0.06 | 1.03 ± 0.25 | [3] |
| Trolox | 63.69 | 42.11 | [2] |
It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Experimental Methodologies
To ensure a comprehensive understanding of the presented data, detailed protocols for the key antioxidant assays are outlined below. These methodologies reflect standard practices in the field and are crucial for the accurate assessment and comparison of antioxidant efficacy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.
Workflow for DPPH Assay:
DPPH Assay Workflow
Detailed Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Sample Preparation: The test compound (this compound) and standard antioxidants (e.g., ascorbic acid, gallic acid, Trolox) are prepared in a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is added to various concentrations of the sample and standard solutions. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement: The absorbance of the solutions is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. The extent of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.
Workflow for ABTS Assay:
ABTS Assay Workflow
Detailed Protocol:
-
Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of Absorbance: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and standard antioxidants are prepared in a range of concentrations.
-
Reaction: A small volume of the sample or standard is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Antioxidant Signaling Pathways
The antioxidant activity of phenolic compounds like vanillic acid is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The structure of these compounds, particularly the presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, plays a crucial role in their antioxidant capacity.
Antioxidant Mechanism
The resulting phenoxyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, making it less reactive and less likely to initiate further oxidative chain reactions.
Conclusion
While direct comparative data on the in vitro antioxidant efficacy of this compound remains limited, the available information on the structurally similar vanillic acid suggests it possesses moderate antioxidant activity. Further research is warranted to fully characterize the antioxidant potential of this compound using standardized assays such as DPPH, ABTS, ORAC, and FRAP. Such studies will be instrumental in elucidating its potential applications in various fields requiring effective antioxidant intervention. This guide serves as a foundational resource for researchers and professionals in drug development, providing a framework for the evaluation and comparison of novel antioxidant compounds.
References
A Comparative Guide to the Structural Activity Relationship of Vanillic Acid Derivatives as Surrogates for Vanilpyruvic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the structural activity relationship (SAR) of vanilpyruvic acid derivatives is limited in publicly available literature. This guide provides a comparative analysis of vanillic acid derivatives, which share a core structural resemblance to this compound and are more extensively studied. The insights from vanillic acid derivatives may offer valuable preliminary understanding for the research and development of this compound-based compounds.
Introduction
Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a phenolic acid found in various plants, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, antioxidant, and anticancer effects. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research in this area.
Structural Activity Relationship of Vanillic Acid Derivatives
The biological activity of vanillic acid derivatives is significantly influenced by the nature and position of substituent groups on the vanillic acid core.
Antimicrobial Activity: The antimicrobial potency of vanillic acid derivatives can be modulated by various structural modifications. For instance, the introduction of an indole moiety linked through an aminothioureido group has been shown to enhance antibacterial activity. Structure-activity relationship studies suggest that the alkylation of the nitrogen atom in the indole ring can further boost this effect, with shorter carbon chains being associated with better antibacterial performance[1].
Antioxidant Activity: The antioxidant capacity of vanillic acid and its derivatives is a key aspect of their therapeutic potential. Computational studies have indicated that the introduction of electron-donating groups (EDGs) can significantly enhance the antioxidant activity of vanillic acid[2]. This is attributed to the lability of the O-H bond, which facilitates the quenching of free radicals[2].
Anticancer Activity: Vanillic acid and its derivatives have demonstrated promising anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis[3][4]. The anticancer mechanism often involves the modulation of key signaling pathways. For example, vanillin and its related compound apocynin have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell migration and angiogenesis[5]. The presence of an aldehyde or ketone group appears to be important for this inhibitory activity[5]. Furthermore, vanillic acid has been reported to suppress the mTOR signaling pathway in gastrointestinal cancer cells, leading to reduced cell proliferation[6].
Quantitative Data Summary
The following table summarizes the biological activities of various vanillic acid derivatives from published studies.
| Derivative | Biological Activity | Assay | Key Findings | Reference |
| Vanillic acid-indole hybrids (7g-7j) | Antibacterial | Agar perforating method | Compounds 7g-7j showed superior activity against Vibrio harveyi and Vibrio parahaemolyticus compared to the positive control.[1] | [1] |
| Vanillin | Anticancer (Lung Cancer Cells) | Transwell migration assay | Inhibited HGF-induced cell migration.[5] | [5] |
| Apocynin | Anticancer (Lung Cancer Cells) | Transwell migration assay | Inhibited HGF-induced cell migration and PI3K enzymatic activity.[5] | [5] |
| Vanillic Acid | Anticancer (Gastrointestinal Cancer Cells) | MTT Assay | Demonstrated cytotoxic and antiproliferative effects in a dose-dependent manner; downregulated mTOR expression.[6] | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Antibacterial Activity Assessment: Agar Well Diffusion Method
This method is used to evaluate the antibacterial activity of synthesized compounds.
Procedure:
-
Prepare a standardized inoculum of the target bacterial strain.
-
Uniformly spread the bacterial suspension over the surface of a sterile nutrient agar plate to create a lawn.
-
Aseptically create wells (typically 6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compounds) in separate wells.
-
Incubate the plates at an appropriate temperature (usually 37°C) for 16-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C. Living cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to untreated control cells.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Procedure:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare various concentrations of the test compound and a positive control (e.g., ascorbic acid).
-
In a 96-well plate, mix the test compound solutions with the DPPH solution.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The scavenging activity is determined by the decrease in the absorbance of the DPPH solution, which turns from purple to yellow upon reduction. Calculate the percentage of radical scavenging activity.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for SAR studies.
Caption: Key signaling pathways modulated by vanillic acid.
References
- 1. Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ejournals.swu.ac.th [ejournals.swu.ac.th]
Vanilpyruvic Acid: A Comparative Analysis Across Biological Matrices for Disease Biomarker Discovery
For researchers, scientists, and drug development professionals, understanding the nuances of biomarker presence in different biological samples is critical for accurate disease diagnostics and therapeutic monitoring. Vanilpyruvic acid (VPA), a keto acid derived from L-DOPA metabolism, has emerged as a significant biomarker for certain inborn errors of metabolism, most notably Aromatic L-amino acid decarboxylase (AADC) deficiency.
This guide provides a comparative analysis of this compound across various biological matrices, offering insights into its diagnostic utility. The information presented herein is supported by experimental data and detailed methodologies to aid in the replication and further investigation of these findings.
Quantitative Data Summary
The concentration of this compound and its related metabolites can vary significantly between healthy individuals and those with metabolic disorders. The following table summarizes the available quantitative data for VPA and associated compounds in urine, which is the most common matrix for its analysis. Data for plasma and tissue is limited, highlighting an area for future research.
| Analyte | Biological Matrix | Condition | Concentration (mmol/mol creatinine) | Reference |
| This compound (VPA) | Urine | AADC Deficiency | Elevated (specific quantitative range not consistently reported) | [1][2][3] |
| Urine | Healthy Controls | Not typically detected or at very low levels | [1][2] | |
| Vanillactic Acid (VLA) | Urine | AADC Deficiency | 10.24 (mean, SD=11.58) | [4][5] |
| Urine | Healthy Controls | 0.3 (mean, SD=1.18) | [4][5] | |
| Vanillylmandelic Acid (VMA) | Urine | AADC Deficiency | 0.45 (mean, SD=0.29) | [4][5] |
| Urine | Healthy Controls | 5.59 (mean, SD=3.87) | [4][5] |
Metabolic Pathway in AADC Deficiency
In a healthy state, L-DOPA is converted to dopamine by the AADC enzyme. However, in AADC deficiency, this pathway is blocked. This leads to an accumulation of L-DOPA, which is then shunted into alternative metabolic pathways, resulting in the production and subsequent excretion of this compound.
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methods. The most commonly employed technique is Gas Chromatography-Mass Spectrometry (GC-MS) for urinary organic acid analysis.
Protocol: Urinary Organic Acid Analysis by GC-MS
This protocol outlines a standard method for the detection of this compound in urine.
1. Sample Preparation:
-
Normalization: Urine samples are normalized based on creatinine concentration to account for variations in urine dilution. A volume of urine equivalent to 1 µmole of creatinine is typically used.[6]
-
Internal Standard Addition: An internal standard (e.g., 2-ketocaproic acid) is added to each sample to correct for analytical variability.[6]
-
Oximation: To stabilize the keto group of this compound and other keto-acids, an oximation step is performed by adding hydroxylamine.[6]
-
Acidification and Extraction: The urine sample is acidified, and organic acids are extracted into an organic solvent, typically ethyl acetate.[6]
-
Drying: The organic extract is dried under a stream of nitrogen.
-
Derivatization: The dried residue is derivatized to increase the volatility of the organic acids for GC analysis. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine.[6]
2. GC-MS Analysis:
-
Injection: The derivatized sample is injected into the GC-MS system.
-
Chromatographic Separation: A capillary column (e.g., DB-1MS) is used to separate the various organic acids. The oven temperature is programmed to ramp up to achieve optimal separation.
-
Mass Spectrometry Detection: A mass spectrometer is used to detect and quantify the separated compounds. The instrument is typically operated in full scan mode to identify a wide range of metabolites, including this compound.
The following diagram illustrates the general workflow for this analytical procedure.
Protocol: Plasma Metabolite Analysis by LC-MS/MS
While specific protocols for this compound in plasma are not well-established, a general approach for the analysis of small molecules like VPA in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is as follows.
1. Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a solvent like methanol or acetonitrile to precipitate proteins, which can interfere with the analysis.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the metabolites is collected for analysis.
-
Internal Standard Addition: An appropriate internal standard is added.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted sample is injected into an LC system. A reversed-phase or HILIC column is typically used to separate the metabolites.
-
Mass Spectrometry Detection: A tandem mass spectrometer is used for the sensitive and specific detection and quantification of the target analyte (this compound) using methods like Multiple Reaction Monitoring (MRM).
Discussion and Future Perspectives
The analysis of this compound, primarily in urine, is a valuable tool in the diagnostic workup of AADC deficiency. The marked increase of VPA and related metabolites in affected individuals provides a clear biochemical signature of the disease. However, the comparative analysis is currently limited by the lack of extensive quantitative data for VPA in other biological matrices such as plasma and tissue.
Future research should focus on:
-
Developing and validating sensitive LC-MS/MS methods for the routine quantification of this compound in plasma. This would provide a less invasive alternative to cerebrospinal fluid analysis and could be valuable for monitoring therapeutic interventions.
-
Investigating the presence and concentration of this compound in tissue samples from relevant animal models or patient-derived cells. This could offer deeper insights into the pathophysiology of AADC deficiency and the tissue-specific effects of metabolic dysregulation.
-
Establishing standardized reference ranges for this compound in different biological matrices across various age groups in both healthy and diseased populations to improve the diagnostic accuracy.
By addressing these research gaps, the full potential of this compound as a versatile biomarker can be realized, ultimately leading to improved diagnostic strategies and patient outcomes in AADC deficiency and potentially other related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. nvkc.nl [nvkc.nl]
- 3. researchgate.net [researchgate.net]
- 4. aadcnews.com [aadcnews.com]
- 5. Semi-quantitative detection of a vanillactic acid/vanillylmandelic acid ratio in urine is a reliable diagnostic marker for aromatic L-amino acid decarboxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
Confirming Vanilpyruvic Acid: A Comparative Guide to Tandem Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of metabolites and signaling molecules is paramount. This guide provides a comparative analysis of tandem mass spectrometry (LC-MS/MS) for the confirmation of vanilpyruvic acid, a key metabolite in catecholamine metabolism. We present a detailed examination of its fragmentation patterns alongside a comparative overview of alternative analytical methods, supported by experimental data and detailed protocols to aid in methodological selection and application.
This compound (4-hydroxy-3-methoxyphenylpyruvic acid) is a phenolic acid and a keto acid derivative that serves as an intermediate in the metabolic pathway of catecholamines.[1] Its accurate identification and quantification are crucial in various research fields, including the study of inborn errors of metabolism and neurological disorders. Tandem mass spectrometry has emerged as a powerful tool for this purpose due to its high sensitivity and specificity.
Tandem Mass Spectrometry: A High-Confidence Approach
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the definitive identification and quantification of small molecules like this compound in complex biological matrices. The technique combines the separation power of liquid chromatography with the mass-resolving capabilities of two mass analyzers in series, providing a high degree of confidence in the analytical results.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in biological samples, such as plasma or urine.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the biological sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with 10 µL of 1M HCl.
-
Extract the analytes with 500 µL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A linear gradient from 5% to 95% mobile phase B over 10 minutes is a common starting point.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode can be employed. Negative ion mode is often preferred for carboxylic acids.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions.
-
Precursor Ion ([M-H]⁻): For this compound (exact mass: 210.0528 g/mol ), the deprotonated molecule at m/z 209.0455 would be selected in negative ion mode.
-
Collision Energy: This needs to be optimized to achieve characteristic and abundant product ions.
-
Product Ions: Based on the fragmentation of the vanillic acid moiety and the pyruvic acid side chain, characteristic product ions are monitored.
Fragmentation Pattern of this compound
Table 1: Predicted Tandem Mass Spectrometry Data for this compound (Negative Ion Mode)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 209.0 | 165.0 | CO₂ (44 Da) | Decarboxylated this compound |
| 209.0 | 151.0 | CO₂ + CH₂ (58 Da) | Further fragmentation of the side chain |
| 209.0 | 137.0 | C₃H₄O₃ (88 Da) | Cleavage of the pyruvic acid side chain |
| 209.0 | 123.0 | C₃H₄O₃ + CH₂ (102 Da) | Further fragmentation of the side chain |
| 209.0 | 108.0 | C₃H₄O₃ + CH₃ + H (101 Da) | Loss of methyl group from the aromatic ring |
Note: This data is predictive and requires experimental verification for confirmation.
Below is a DOT script to visualize the logical workflow for identifying this compound using tandem mass spectrometry.
References
Safety Operating Guide
Proper Disposal of Vanilpyruvic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential safety and logistical information for the proper disposal of vanilpyruvic acid, a 2-oxo monocarboxylic acid.
This compound is classified with GHS warnings for causing skin and eye irritation, and it may cause respiratory irritation.[1] Adherence to proper disposal protocols is crucial to mitigate these risks and ensure a safe laboratory environment. The recommended disposal procedure for this compound, in the absence of specific institutional guidelines, is through neutralization of its acidic properties.
Disposal Protocol: Neutralization
This protocol outlines the steps for neutralizing this compound for safe disposal. This procedure should be performed in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Materials:
-
This compound waste
-
Weak base (e.g., sodium bicarbonate, sodium carbonate)
-
Large container (at least twice the volume of the acid waste)
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Water (preferably deionized)
Procedure:
-
Dilution: In a large container, dilute the this compound waste with a significant amount of water. A 1:10 or 1:20 ratio of acid to water is recommended to manage the heat generated during neutralization.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the diluted this compound solution while stirring continuously.[2] The addition should be done in small portions to control the rate of reaction and prevent excessive foaming or heat generation.
-
pH Monitoring: Regularly check the pH of the solution using pH indicator strips or a pH meter. Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[2][3]
-
Disposal: Once neutralized, the solution can typically be disposed of down the drain with a copious amount of water, in accordance with local regulations.[3] Always consult and adhere to your institution's specific guidelines for aqueous waste disposal.
-
Container Rinsing: Thoroughly rinse the empty this compound container with water. The rinsate should also be neutralized before disposal.
Safety and Handling Summary
| Hazard Classification | Precautionary Measures |
| Skin Irritation (H315) | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Serious Eye Irritation (H319) | Wear appropriate protective eyeglasses or chemical safety goggles.[4] |
| Respiratory Irritation (H335) | Work in a well-ventilated area or a fume hood.[5] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines before handling and disposing of any chemical. The information provided here is for guidance and should be supplemented by your organization's established protocols.
References
- 1. This compound | C10H10O5 | CID 14124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Comprehensive Safety and Handling Guide for Vanilpyruvic Acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Vanilpyruvic acid in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health effects. According to its safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, implementing appropriate safety measures is paramount.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron | To protect clothing and skin from spills. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A dust mask may be appropriate when handling the powder form to avoid inhalation. | To prevent respiratory tract irritation from dust or vapors. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Handling Solid this compound
-
Preparation : Before handling, ensure that a designated workspace, preferably within a fume hood, is clean and uncluttered.[3] Have all necessary equipment, including weighing tools and containers, readily available.
-
Weighing : Carefully weigh the desired amount of solid this compound. Avoid creating dust by handling the powder gently. If any dust is generated, ensure it is contained within the fume hood.
-
Transfer : Use a spatula or other appropriate tool to transfer the solid. Avoid direct contact with the powder.
-
Storage of Solid : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
3.2. Preparing a this compound Solution
-
Solvent Preparation : In a suitable container (e.g., an Erlenmeyer flask), measure the required volume of the solvent.
-
Dissolution : Slowly add the pre-weighed solid this compound to the solvent while stirring. This should be done in a fume hood to control any potential vapors.
-
Heating (if necessary) : If the compound does not readily dissolve at room temperature, gentle heating may be applied. Use a hot plate with a stirrer and monitor the process closely. Never heat a closed container.
-
Cooling and Storage : Once the solid is fully dissolved, allow the solution to cool to room temperature. Store the solution in a clearly labeled, sealed container.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.[4][5]
-
Do not mix this compound waste with other incompatible waste streams.[4] Organic acids should generally be segregated from inorganic acids and oxidizers.[4]
-
-
Neutralization (for aqueous solutions) :
-
Small quantities of acidic aqueous waste may be neutralized before disposal. This should only be performed by trained personnel.[6]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution while stirring in a fume hood.[7]
-
Monitor the pH until it is within a neutral range (typically 6-8).
-
The neutralized solution may be permissible for drain disposal, but always check with your institution's specific guidelines and local regulations first.[6]
-
-
Container Disposal :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8] The rinsate should be collected as hazardous waste.[8]
-
After thorough cleaning, the container can be disposed of according to institutional protocols for non-hazardous lab glass or plastic. Deface the original label before disposal.
-
-
Final Disposal :
Emergency Procedures
5.1. Spills
-
Minor Spill (<1 L in a fume hood) :
-
Alert others in the immediate area.
-
Wear appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain the spill using an acid spill kit or absorbent material.
-
For a solid spill, gently sweep it up to avoid creating dust. For a liquid spill, absorb it with a neutral absorbent material.
-
Place the absorbed material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent or detergent and water.
-
-
Major Spill (>1 L or outside a fume hood) :
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS office.[9]
-
Provide them with the details of the spilled substance from the Safety Data Sheet (SDS).
-
5.2. Personal Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10][11]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station. Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 2. jru.edu.in [jru.edu.in]
- 3. cce.caltech.edu [cce.caltech.edu]
- 4. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. cws.auburn.edu [cws.auburn.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. tnstate.edu [tnstate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
